SPP-DM1
Description
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Properties
Molecular Formula |
C44H59ClN4O14S2 |
|---|---|
Molecular Weight |
967.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10-,24-11- |
InChI Key |
ZMOVORWFEGTIJA-IHRHAHBSSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
SPP-DM1: A Technical Guide to Structure, Chemical Properties, and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPP-DM1, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. We will delve into its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols for its conjugation to antibodies.
Core Structure and Chemical Identity
This compound is a drug-linker conjugate comprised of two critical components: the SPP linker and the cytotoxic payload, DM1.[1] This system is engineered for conditional release of the potent microtubule-disrupting agent, DM1, within the target tumor cells.[1]
-
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody, to form a stable amide bond.[1] The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a derivative of the natural anti-mitotic agent maytansine.[1] It exerts its cytotoxic effects by binding to tubulin and inhibiting the assembly of microtubules, which is essential for cell division.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis of the cancer cell.[1] DM1 is chemically modified to include a thiol group, enabling its conjugation to the SPP linker.[1]
The chemical structure of the this compound conjugate is illustrated below:
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C44H59ClN4O14S2 | [2] |
| Molecular Weight | 967.5 g/mol | [2] |
| Monoisotopic Mass | 966.3157726 Da | [2] |
| CAS Number | 452072-20-7 | [2][3][4][5] |
Mechanism of Action and Bystander Effect
The therapeutic efficacy of an this compound based ADC is contingent on a series of events that ensure targeted cell killing while minimizing systemic toxicity.[1]
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to its target antigen on the surface of cancer cells.[6]
-
Internalization: The ADC-antigen complex is then internalized into the tumor cell, typically via endocytosis, and trafficked to lysosomes.[6]
-
Payload Release: Inside the lysosome, the antibody is degraded, and the SPP linker's disulfide bond is cleaved within the reducing intracellular environment, releasing the active DM1 payload.[1][6]
-
Microtubule Disruption: Free DM1 binds to the tips of microtubules, suppressing their dynamics.[6][7] This action leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][6]
A key feature of ADCs utilizing cleavable linkers like SPP is the potential for a bystander effect .[6] Once released, the uncharged and more membrane-permeable DM1 can diffuse out of the targeted antigen-positive cell and into the tumor microenvironment.[6] There, it can be taken up by neighboring antigen-negative cancer cells, inducing the same cytotoxic effect.[6] This mechanism can help overcome tumor heterogeneity and enhance the overall therapeutic efficacy of the conjugate.[6]
The signaling pathway for the mechanism of action of an this compound ADC is depicted below:
Experimental Protocols: Synthesis of an this compound ADC
This section provides a generalized methodology for the synthesis of an this compound ADC. Specific reaction conditions may need to be optimized for different antibodies.[1]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Workflow for this compound ADC Synthesis:
The key steps in the synthesis and purification of an this compound ADC are outlined in the diagram below.
Detailed Methodology:
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[1]
-
Linker Preparation: Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.[1]
-
Linker-Antibody Reaction: Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1] Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]
-
Purification: Remove the excess linker and by-products using a suitable purification method such as size-exclusion chromatography (SEC).
-
DM1 Conjugation: Add DM1 to the purified linker-modified antibody. The reaction proceeds via disulfide exchange.
-
Final Purification: Purify the final this compound ADC using a method like SEC to remove any unconjugated DM1 and other impurities.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.[1]
-
In vitro Assays: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen and evaluate the ADC's potency in relevant cancer cell lines.[1]
-
In Vivo Stability
The stability of the linker is crucial for the efficacy and safety of an ADC. While direct half-life data for an this compound ADC was not available in the provided search results, a relevant comparison can be made with T-DM1, which utilizes a non-cleavable SMCC linker.
| ADC | Species | Half-life (days) | Linker Type |
| T-DM1 | Rat | 4.56 ± 1.11 | Non-cleavable (SMCC) |
Note: This data provides a general reference for the stability of a DM1-containing ADC in vivo.[1]
Conclusion
The this compound drug-linker system offers a robust and effective platform for the development of next-generation antibody-drug conjugates.[1] Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity.[1] The potential for a bystander effect further enhances its therapeutic promise by addressing tumor heterogeneity.[6] A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is paramount for researchers and drug developers in the field of targeted cancer therapy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C44H59ClN4O14S2 | CID 129896988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug-Linker Conjugates for ADC | 452072-20-7 | Invivochem [invivochem.com]
- 5. excenen.com [excenen.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cytotoxicity Mechanism of DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1, a thiol-containing maytansinoid, is a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs).[1][2] Its development was aimed at overcoming the systemic toxicity of its parent compound, maytansine, by enabling targeted delivery to cancer cells via monoclonal antibodies.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which DM1 exerts its cytotoxic effects, detailed experimental protocols for assessing its activity, and quantitative data to support its characterization.
Primary Mechanism of Action: Microtubule Disruption
The principal mechanism of DM1-induced cytotoxicity is the disruption of microtubule dynamics, which are critical for various cellular functions, most notably mitotic spindle formation and cell division.[2][4]
DM1 exerts its effects through the following steps:
-
Binding to Tubulin: DM1 binds to β-tubulin at the vinca (B1221190) alkaloid binding site, inhibiting the assembly of tubulin dimers into microtubules.[1][5][6]
-
Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, DM1 suppresses the dynamic instability of microtubules.[3] This involves the inhibition of both microtubule growth (polymerization) and shortening (depolymerization), leading to the stabilization of microtubules.[3][5] This contrasts with agents that solely promote polymerization or depolymerization.
-
Mitotic Arrest: The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[3][7] This leads to an arrest of the cell cycle in the G2/M phase.[3][8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[8][9] This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][10] In some cases, prolonged treatment can also lead to mitotic catastrophe, a form of cell death characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[8]
Secondary Mechanism: HER2-Independent Cytotoxicity via CKAP5
In the context of the ADC ado-trastuzumab emtansine (T-DM1), a secondary, HER2-independent mechanism of cytotoxicity has been identified, which is particularly relevant to understanding off-target toxicities.[11][12]
This mechanism involves the following:
-
Binding to CKAP5: The DM1 payload of T-DM1 can bind to the cytoskeleton-associated protein 5 (CKAP5) on the cell surface of normal cells, such as hepatocytes, where HER2 expression may be low or absent.[11][12][13]
-
Membrane Damage and Calcium Influx: This interaction leads to cell membrane damage and an influx of calcium into the cell.[11][14]
-
Microtubule Disorganization and Apoptosis: The increased intracellular calcium concentration causes a disorganized microtubule network and induces apoptosis.[11][14]
Quantitative Data on DM1 Cytotoxicity
The potency of DM1 and its conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Compound | Cell Line | Assay | IC50 | Reference |
| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | [3] |
| S-methyl DM1 | MCF7 | Cell Cycle Arrest (G2/M) | 340 pM | [3] |
| T-DM1 | MDA-MB-361 | MTT Cytotoxicity | 0.23 nmol/L | [15] |
| T-DM1 | T-DM1 Resistant MDA-MB-361 (TR) | MTT Cytotoxicity | 1.95 nmol/L | [15] |
| T-DM1 | T-DM1 Resistant MDA-MB-361 (TCR) | MTT Cytotoxicity | 1.35 nmol/L | [15] |
| Free DM1 | MDA-MB-361 | MTT Cytotoxicity | 1.68 nmol/L | [15] |
| Free DM1 | T-DM1 Resistant MDA-MB-361 (TR) | MTT Cytotoxicity | 4.40 nmol/L | [15] |
| Free DM1 | T-DM1 Resistant MDA-MB-361 (TCR) | MTT Cytotoxicity | 3.52 nmol/L | [15] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for characterizing the direct effect of DM1 on microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[16][17]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
DM1 or other test compounds
-
Known microtubule inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
96-well, black, half-area microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.
-
Prepare 2x solutions of DM1 and control compounds in General Tubulin Buffer.
-
Add 25 µL of the 2x compound solutions to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 25 µL of the 2x tubulin polymerization mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of DM1 can be quantified by comparing the initial rate of polymerization, the maximum polymer mass, and the lag time to the vehicle control.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration-dependent effect of DM1 on the viability of cancer cell lines. The MTT assay is a common colorimetric method.[18][19][20]
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[21][22]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DM1 or ADC-DM1
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of DM1 or ADC-DM1 in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DM1 on cell cycle progression and to quantify the percentage of cells in each phase (G1, S, and G2/M).[23][24]
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[23] By staining fixed and permeabilized cells with PI, the DNA content can be measured by flow cytometry, allowing for the discrimination of cells in different phases of the cell cycle.
Materials:
-
Cells treated with DM1 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to model the G1, S, and G2/M populations and calculate the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by DM1.[25]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[25]
Materials:
-
Cells treated with DM1 or vehicle control
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with DM1 for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis: Generate a dot plot of PI versus Annexin V-FITC fluorescence. The cell populations can be distinguished as follows:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Visualizations
Caption: Primary cytotoxicity mechanism of an ADC-DM1 conjugate.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Logical cascade of events in DM1-induced cytotoxicity.
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]
- 14. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
SPP-DM1 in HER2-positive cancer research
An In-Depth Technical Guide to SPP-DM1 in HER2-Positive Cancer Research
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to protein overexpression and aggressive tumor growth.[1][2] While targeted therapies like trastuzumab have improved outcomes, resistance remains a significant clinical challenge.[3][4] Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic strategy designed to overcome these limitations by selectively delivering highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy and minimizing systemic toxicity.[1][5]
This guide provides a comprehensive technical overview of this compound, an ADC developed for HER2-positive cancer research. This compound consists of a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker.[1] We will explore its structure, mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.
Core Components and Structure of this compound
The this compound conjugate is a complex molecule engineered with three critical components: a monoclonal antibody, a linker, and a cytotoxic payload.
-
Monoclonal Antibody (mAb) : Typically trastuzumab, a humanized IgG1 antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[6][7] This component provides the targeting specificity for HER2-overexpressing cancer cells.
-
Cytotoxic Payload (DM1) : A derivative of maytansine, DM1 is a highly potent microtubule-targeting agent.[3][8] It is approximately 100 times more potent than vincristine.[3] By inhibiting tubulin polymerization, DM1 induces cell cycle arrest and apoptosis.[1][6]
-
Linker (SPP) : The SPP linker is a cleavable linker designed to be stable in systemic circulation but is cleaved within the lysosomal environment of the target cell to release the DM1 payload.[1] This controlled release is crucial for the targeted cytotoxic effect.
Mechanism of Action
The therapeutic action of this compound is a multi-step process predicated on the specific targeting of HER2-overexpressing cells.[1]
-
Binding : The antibody component of this compound selectively binds to the HER2 receptor on the surface of cancer cells.[1]
-
Internalization : Following binding, the entire ADC-receptor complex is internalized into the cell through receptor-mediated endocytosis.[1][2]
-
Lysosomal Trafficking and Payload Release : The complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, the cleavable SPP linker is broken down, releasing the active DM1 payload into the cytoplasm.[1][9][10]
-
Cytotoxicity : The freed DM1 agent binds to tubulin, potently suppressing microtubule dynamics.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2-M phase and ultimately triggers programmed cell death (apoptosis).[6][11]
Role in HER2 Signaling Pathways
In 20-30% of invasive breast cancers, overexpression of the HER2 protein leads to the formation of HER2-containing homodimers and heterodimers (most notably with HER3).[1] This dimerization activates potent downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for promoting cell proliferation, survival, and invasion.[1][10] The trastuzumab component of this compound, in addition to delivering DM1, can also inhibit these signaling cascades, providing a dual antitumor mechanism.[10]
Preclinical Efficacy and Pharmacokinetics
The efficacy of trastuzumab-DM1 conjugates, including those with the SPP linker, has been evaluated in numerous preclinical models.
In Vitro Cytotoxicity
Trastuzumab-maytansinoid conjugates demonstrate potent and selective antiproliferative activity against HER2-overexpressing cancer cell lines, while HER2-negative lines are largely unaffected.[11] The free DM1 drug, by contrast, is equally potent across all cell lines, highlighting the targeting advantage of the ADC.[11]
| Cell Line | HER2 Status | Compound | IC50 (nmol/L DM1 equivalents) |
| SK-BR-3 | 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.08 |
| BT-474 | 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.05 |
| Calu 3 | 3+ (Overexpressing) | Tmab-MCC-DM1 | ~0.2 |
| MDA-MB-468 | Negative | Tmab-SPP-DM1 | >100 |
| MCF-7 | Negative | Tmab-MCC-DM1 | >200 |
| All Lines | N/A | Free DM1 | 0.02 - 0.07 |
| *Data for Tmab-SPP-DM1 was similar to the non-cleavable linked Tmab-MCC-DM1 in vitro.[11] Table adapted from Lewis Phillips et al., 2008.[11] |
In Vivo Antitumor Activity
In mouse xenograft models of HER2-positive cancer, trastuzumab-DM1 conjugates induce potent, dose-dependent tumor regression, even in models resistant to trastuzumab alone.[11][12]
| Animal Model | Cancer Type | Treatment | Dose | Outcome |
| SCID Beige Mice (KPL-4 Xenograft) | Human Breast Cancer | Trastuzumab-MCC-DM1 | 15 mg/kg (single i.v. dose) | Complete tumor regression |
| SCID Beige Mice (N-87 Xenograft) | Human Gastric Cancer | Trastuzumab-DM1 | 15 mg/kg | Significant tumor growth inhibition; partial complete response |
| SCID Beige Mice (OE-19 Xenograft) | Human Gastric Cancer | Trastuzumab-DM1 | 15 mg/kg | Complete pathological response in all mice |
| *In vivo efficacy of SPP-linked conjugates is comparable to MCC-linked versions, though PK profiles differ.[13][14] Table data from[11][12]. |
Pharmacokinetic Profile
Pharmacokinetic studies have shown that the choice of linker significantly impacts the stability and clearance of the ADC. The disulfide-containing SPP linker results in a conjugate that is cleared more rapidly from circulation compared to the non-cleavable thioether (MCC) linker used in T-DM1.[13]
| Conjugate | Clearance (mL/day/kg) | Terminal Half-life (days) |
| T-SPP-DM1 | 40.1 ± 1.87 | 2.69 ± 0.087 |
| T-DM1 (MCC-Linker) | 18.9 ± 0.29 | 5.72 ± 0.150 |
| Table adapted from Erickson et al.[13] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][11]
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cell lines.[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[1]
-
This compound ADC, unconjugated antibody, and free DM1.[1]
-
96-well clear-bottom, black-walled plates.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[11]
-
Luminometer.
Methodology:
-
Cell Seeding : Plate cells in 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[11]
-
Treatment : Remove the medium and replace it with fresh medium containing serial dilutions of this compound, unconjugated antibody, or free DM1. Include untreated wells as a control.
-
Incubation : Incubate the plates for 3-5 days at 37°C.[11]
-
Viability Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition : Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis : Convert raw luminescence units to percentage of viability relative to untreated controls. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's antitumor activity in a mouse model.[11][15]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
This compound ADC and vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation : Subcutaneously implant HER2-positive tumor cells (e.g., 5 x 10^6 cells) into the flank or mammary fat pad of the mice.[15]
-
Tumor Growth : Monitor mice regularly until tumors reach a predetermined average volume (e.g., 100-200 mm³).[15]
-
Randomization : Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing : Administer the this compound conjugate or vehicle control, typically via a single intravenous (i.v.) bolus injection.[11]
-
Monitoring : Measure tumor volumes with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
-
Endpoint : Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals according to ethical guidelines.
-
Analysis : Plot mean tumor volume ± SEM for each group over time to visualize treatment efficacy.
Pharmacokinetic Analysis
This protocol describes how to determine the pharmacokinetic parameters of this compound in animals.[13]
Materials:
-
Non-tumor-bearing mice or rats.[13]
-
This compound ADC.
-
Blood collection supplies (e.g., EDTA tubes).
-
Centrifuge for plasma separation.
-
Analytical method for ADC quantification (e.g., ELISA).
Methodology:
-
Dosing : Administer a single i.v. bolus dose of this compound to a cohort of animals (e.g., 3 mg/kg).[13]
-
Blood Sampling : Collect blood samples at selected time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, and on multiple days up to 42 days post-dose) via a rotational sampling schedule.[13]
-
Plasma Processing : Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[13]
-
Quantification : Measure the concentration of the total antibody and/or the ADC conjugate in the plasma samples using a validated analytical method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Use pharmacokinetic software to plot the plasma concentration-time curve. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) using non-compartmental or compartmental analysis.
Conclusion and Future Directions
This compound is a potent anti-HER2 antibody-drug conjugate that effectively combines the targeting precision of an anti-HER2 antibody with the potent cytotoxicity of the maytansinoid DM1. Preclinical data robustly support its mechanism of action, demonstrating selective and powerful antitumor activity in HER2-positive cancer models. The cleavable SPP linker allows for efficient intracellular release of the payload, though its properties lead to faster plasma clearance compared to non-cleavable linkers. This detailed guide provides researchers with the foundational knowledge and protocols to effectively utilize and evaluate this compound in the ongoing effort to develop more effective therapies for HER2-positive malignancies. Further research may focus on optimizing linker technology to balance stability and payload release, potentially improving the therapeutic window of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. T-DM1 with concurrent radiotherapy in HER2-positive breast cancer: preclinical evaluation and mechanisms, prediction, and exploration of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Preclinical Profile of SPP-DM1 Antibody-Drug Conjugate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of an antibody-drug conjugate (ADC) targeting Secreted Phosphoprotein 1 (SPP), also known as Osteopontin, with a DM1 payload. Given that a specific ADC designated "SPP-DM1" targeting Osteopontin is not extensively described in publicly available preclinical literature, this document synthesizes data from preclinical studies of Osteopontin-targeting antibodies and ADCs utilizing maytansinoid DM1 payloads with various linkers. This approach allows for a scientifically grounded projection of the preclinical characteristics of a hypothetical this compound ADC.
Introduction to this compound ADC
An this compound ADC represents a targeted therapeutic approach combining a monoclonal antibody directed against Osteopontin (SPP) with the potent microtubule-inhibiting agent DM1.[1] Osteopontin is a secreted glycophosphoprotein implicated in numerous pathological processes, including tumorigenesis and metastasis, making it a compelling target for cancer therapy.[2] The ADC is designed to selectively deliver the cytotoxic DM1 payload to tumor cells overexpressing SPP, thereby enhancing the therapeutic window and minimizing systemic toxicity.[1]
The core components of this ADC are:
-
Antibody: A monoclonal antibody with high affinity and specificity for human Osteopontin (SPP).
-
Payload: DM1, a maytansinoid derivative that potently inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
-
Linker: A critical component connecting the antibody and payload. For the purpose of this guide, we will consider characteristics of both cleavable and non-cleavable linkers, as the optimal linker for an SPP-targeting ADC would be determined during preclinical development. A cleavable linker like a disulfide-based linker (e.g., SPP linker) is designed to be stable in circulation and release the payload within the reducing environment of the cell.[4][5] A non-cleavable linker, such as MCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), releases the payload after lysosomal degradation of the antibody.[5][6]
Mechanism of Action
The proposed mechanism of action for an this compound ADC follows a multi-step process, beginning with the specific recognition of SPP on the tumor cell surface and culminating in apoptosis.
The therapeutic action unfolds in a series of sequential steps:
-
Binding: The antibody component of the this compound ADC specifically binds to the SPP receptor on the surface of cancer cells.[7]
-
Internalization: Following binding, the ADC-receptor complex is internalized into the cell through endocytosis.[7]
-
Trafficking: The complex is trafficked to the lysosome.[7]
-
Payload Release: Within the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for a non-cleavable linker), releasing the active DM1 payload into the cytoplasm.[7]
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics.[7]
-
Apoptosis: This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3]
Quantitative Preclinical Data Summary
The following tables summarize hypothetical yet representative quantitative data based on published preclinical studies of ADCs with similar components.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Expression (SPP) | IC50 (nM) of this compound | IC50 (nM) of Non-Targeting DM1-ADC |
| Osteosarcoma (High SPP) | High | 0.5 - 5 | >100 |
| Breast Cancer (High SPP) | High | 1 - 10 | >100 |
| NSCLC (Low SPP) | Low | 50 - 100 | >100 |
| Normal Fibroblasts | Negative | >100 | >100 |
Data synthesized from typical performance of targeted ADCs.
Table 2: In Vivo Xenograft Model Efficacy
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Osteosarcoma | Vehicle Control | - | 0 | 0/8 |
| Unconjugated SPP mAb | 10 | 20 | 0/8 | |
| This compound ADC | 5 | 95 | 4/8 | |
| This compound ADC | 10 | >100 (Regression) | 7/8 | |
| NSCLC (Low SPP) | This compound ADC | 10 | 30 | 0/8 |
Efficacy data modeled after reported in vivo studies of DM1-based ADCs in relevant tumor models.[4][8]
Table 3: Pharmacokinetic Parameters in Rodents
| ADC Component | Linker Type | Clearance (mL/day/kg) | Half-life (days) |
| Total Antibody | N/A | ~5-10 | ~10-15 |
| ADC (Conjugated Ab) | Cleavable (e.g., SPP) | Faster than non-cleavable | Shorter than non-cleavable |
| ADC (Conjugated Ab) | Non-cleavable (e.g., MCC) | Slower than cleavable | Longer than cleavable |
| Free DM1 Payload | N/A | High | Very Short |
Pharmacokinetic profiles are influenced by the linker; cleavable linkers can lead to faster clearance of the ADC compared to non-cleavable linkers.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.
Materials:
-
SPP-positive and SPP-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and non-targeting ADC control
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[7]
-
Treatment: Prepare serial dilutions of the this compound ADC and control articles. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Analysis: Normalize the data to untreated controls and plot the dose-response curves to determine the IC50 values.
In Vivo Tumor Xenograft Study
This protocol outlines the assessment of anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
SPP-positive tumor cells (e.g., osteosarcoma cell line)
-
This compound ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-150 mm³).[8]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, this compound ADC at various doses).
-
Dosing: Administer the treatments intravenously as indicated by the study design (e.g., once weekly for 3 weeks).[8]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size.
-
Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The preclinical data profile for a prospective this compound ADC, synthesized from existing knowledge of its components, is highly promising. The targeted delivery of the potent DM1 payload to SPP-expressing tumors is expected to result in significant anti-tumor efficacy with an acceptable safety profile. The in vitro and in vivo data presented in this guide provide a foundational framework for the continued development and evaluation of this therapeutic candidate. Further preclinical studies will be necessary to fully characterize its pharmacokinetic and toxicological properties and to select an optimal clinical candidate.
References
- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Assessing the Feasibility of Neutralizing Osteopontin with Various Therapeutic Antibody Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to SPP-DM1 Linker Chemistry for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SPP-DM1 linker-drug system, a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. We delve into the core chemistry of the SPP linker, its conjugation to the cytotoxic agent DM1, and the mechanism of action that underpins its therapeutic efficacy. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant pathways and workflows to support researchers in the field.
Introduction to this compound Linker Chemistry
The this compound system combines a cleavable linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), with the potent microtubule-disrupting agent, DM1.[1] ADCs utilizing this technology are designed to be stable in systemic circulation and to selectively release their cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1]
The SPP linker is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1. This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]
DM1, a derivative of maytansine, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] It is modified to include a thiol group, enabling its conjugation to the SPP linker.
Mechanism of Action of this compound ADCs
The therapeutic effect of an this compound ADC is a multi-step process that begins with administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker is designed to keep the potent DM1 payload attached to the antibody. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[3]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]
-
Payload Release: The ADC is trafficked to intracellular compartments, primarily the lysosomes. The high concentration of reducing agents, such as glutathione (B108866) (GSH), within the cytoplasm cleaves the disulfide bond of the SPP linker.[4][5] This cleavage releases the DM1 payload in its active form.
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis of the cancer cell.[2][3] Because the released DM1 is cell-permeable, it can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[4]
Quantitative Data on this compound ADCs
The performance of ADCs is evaluated based on several key parameters, including their stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload, with a focus on those employing the SPP linker where data is available.
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| SK-BR-3 | HER2 | T-SA1-DM1 | 1.5 |
| SKOV3 | HER2 | T-SA1-DM1 | 2.1 |
| MDA-MB-361 | HER2 | T-DM1 | ~0.08 |
| NCI-N87 | HER2 | T-DM1 | 0.082 |
| HCC1954 | HER2 | T-DM1* | 0.033 |
*Note: T-DM1 (Trastuzumab emtansine) utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the in vitro potency of the DM1 payload.[1]
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome |
| Raji (NHL) | CD19 | Anti-CD19-SPP-DM1 | 5 | Tumor regression[6] |
| Granta-519 (NHL) | CD20 | Anti-CD20-SPP-DM1 | 5 | Tumor growth inhibition[6] |
| BJAB-luc (NHL) | CD22 | Anti-CD22-SPP-DM1 | 5 | Tumor regression[6] |
| SKOV3 (Ovarian) | HER2 | T-SA1-DM1 | 20 | Complete remission in 3/6 mice[2] |
Table 3: Plasma Stability of a DM1-Containing ADC
| ADC | Species | Half-life (days) |
| T-DM1* | Rat | 4.56 ± 1.11 |
*Note: T-DM1 utilizes a non-cleavable SMCC linker. Generally, disulfide linkers like SPP are considered less stable in circulation compared to non-cleavable linkers.[1] The clearance of this compound ADCs has been observed to be faster than that of MCC-DM1 ADCs, indicating lower in vivo stability. The stability of disulfide linkers can be influenced by the degree of steric hindrance around the disulfide bond.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound ADCs.
Synthesis of this compound ADC
This protocol describes a general method for the conjugation of DM1 to a monoclonal antibody using the SPP linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) with Sephadex G-25 and Superdex 200 columns)
-
Formulation buffer (e.g., PBS, pH 7.4)
Procedure:
Step 1: Antibody Modification with SPP Linker
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.
-
Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Remove the excess, unreacted SPP linker by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
Step 2: Conjugation of DM1 to the Modified Antibody
-
Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.
-
Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.
-
Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. This reaction proceeds via a disulfide exchange between the pyridyldithio group on the linker and the thiol group on DM1.[1]
Step 3: Purification of the this compound ADC
-
Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer.[1]
Characterization of this compound ADC
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an estimation of the average number of DM1 molecules conjugated to each antibody.
Procedure:
-
Measure the absorbance of the purified this compound ADC solution at 280 nm (for the antibody) and 252 nm (for DM1).
-
The concentrations of the antibody and DM1 can be calculated using the Beer-Lambert law with the following equations:
-
A252 = εD,252 * CD * l + εA,252 * CA * l
-
A280 = εD,280 * CD * l + εA,280 * CA * l
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (D for drug, A for antibody) at the respective wavelength
-
C is the molar concentration
-
l is the path length of the cuvette
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = CD / CA.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
This compound ADC, unconjugated antibody, and free DM1
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Replace the existing medium in the wells with the prepared solutions.[3]
-
Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[3]
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3]
In Vivo Efficacy in a Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
Materials:
-
Female athymic nude mice (5-7 weeks old)
-
Antigen-positive cancer cell line
-
Matrigel (optional)
-
This compound ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment and control groups.[3]
-
Treatment Administration: Administer the this compound ADC and vehicle control intravenously (i.v.) at the specified doses and schedule (e.g., once weekly for 3 weeks).[3]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.[3]
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors can be excised for further analysis.
Visualizations
This compound ADC Synthesis Workflow
Caption: Workflow for the synthesis and purification of an this compound ADC.
Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of an this compound ADC leading to tumor cell apoptosis.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the in vitro cytotoxicity of an this compound ADC.
Conclusion
The this compound linker-drug system is a well-established platform for the development of antibody-drug conjugates. Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, which has demonstrated significant anti-tumor activity in preclinical models. A thorough understanding of the chemistry, mechanism of action, and the associated experimental protocols is essential for researchers and drug developers aiming to create the next generation of targeted cancer therapies. This guide provides a foundational resource to support these efforts.
References
An In-depth Technical Guide to the Mode of Action of Maytansinoid DM1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM1, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from a precise molecular mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating tumor cells. This technical guide provides a comprehensive overview of the mode of action of DM1, detailing its interaction with tubulin, the consequential effects on microtubule stability, and the downstream cellular signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms to serve as a valuable resource for researchers in the field.
Introduction
Maytansinoids are a class of ansa macrolides that exhibit powerful antimitotic activity.[1] DM1, a synthetic derivative of maytansine (B1676224), was developed to possess enhanced properties for conjugation to monoclonal antibodies while retaining high cytotoxicity.[2] The conjugation of DM1 to tumor-targeting antibodies allows for the selective delivery of this potent cytotoxic payload to cancer cells, thereby widening its therapeutic window and reducing systemic toxicity.[2][3] The core mechanism of DM1's action lies in its ability to interfere with the dynamic instability of microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[1][4]
Molecular Mechanism of Action
The cytotoxic effect of DM1 is initiated by its binding to tubulin, the fundamental protein subunit of microtubules.[2] This interaction sets off a cascade of events that ultimately leads to programmed cell death.
Binding to Tubulin and Microtubules
DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site.[5][6] However, recent structural studies have revealed that maytansine binds to a distinct site on β-tubulin that interferes with the longitudinal association of tubulin dimers, thereby inhibiting microtubule assembly.[7] This binding is characterized by a high affinity, particularly to the tips of microtubules.[3][8] This targeted action at the microtubule ends has led to the characterization of DM1 as a "microtubule end poison".[4]
S-methyl-DM1, a stable analog of DM1, has been shown to bind to high-affinity sites on microtubules with a dissociation constant (KD) approximately 20 times stronger than that of vinblastine.[9][10] It also binds to soluble tubulin, albeit with a lower affinity compared to its binding to microtubules.[9][10]
Suppression of Microtubule Dynamics
The binding of DM1 to microtubule ends profoundly suppresses their dynamic instability.[3][9] Microtubule dynamics are characterized by alternating phases of growth (polymerization) and shortening (depolymerization), and the transitions between these states, known as catastrophe (from growth to shortening) and rescue (from shortening to growth). DM1 affects all parameters of dynamic instability:
-
Decreased Growth and Shortening Rates: DM1 significantly reduces the rates at which microtubules both grow and shorten.[3]
-
Reduced Catastrophe and Rescue Frequencies: The frequencies of transitions between the growing and shortening states are also diminished in the presence of DM1.[3]
This overall suppression of microtubule dynamics stabilizes the microtubules in a static state, preventing them from performing their essential functions in cell division.[3]
Downstream Cellular Consequences
The disruption of microtubule dynamics by DM1 triggers a series of cellular events culminating in apoptosis:
-
Mitotic Arrest: The inability of microtubules to form a functional mitotic spindle leads to the arrest of the cell cycle in the G2/M phase.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the apoptotic signaling cascade, leading to programmed cell death.[4]
Role in Antibody-Drug Conjugates (ADCs)
The high cytotoxicity of DM1 makes it an ideal payload for ADCs. In this context, a monoclonal antibody specific for a tumor-associated antigen directs the DM1 to the cancer cells. The general mechanism of an ADC containing DM1 is as follows:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[4][11]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the linker connecting the antibody to DM1 is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[4][11]
-
Cytotoxic Action: The released DM1 then exerts its cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, as described above.[11]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of DM1 and its analogs with tubulin and their effects on microtubule dynamics and cell viability.
Table 1: Binding Affinities of Maytansinoids to Tubulin and Microtubules
| Compound | Target | Dissociation Constant (KD) | Reference(s) |
| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µmol/L | [9][10] |
| S-methyl-DM1 | Soluble Tubulin | 0.93 ± 0.2 µmol/L | [9][10] |
| S-methyl-DM1 | Microtubules (High-affinity sites) | 0.1 ± 0.05 µmol/L | [9][10] |
Table 2: Effect of S-methyl-DM1 on Microtubule Dynamic Instability
| Parameter | Control | 100 nmol/L S-methyl-DM1 | % Suppression | Reference(s) |
| Growth Rate (µm/min) | 1.25 | 0.55 | 56% | [9] |
| Shortening Rate (µm/min) | 18.2 | 5.5 | 70% | [9] |
| Catastrophe Frequency (events/s) | 0.021 | 0.002 | 90% | [9] |
| Rescue Frequency (events/s) | 0.018 | 0.007 | 61% | [9] |
| Dynamicity (µm/dimer) | 4.3 | 0.7 | 84% | [9] |
Table 3: In Vitro Cytotoxicity of DM1-Containing ADCs
| ADC | Cell Line | Target Antigen | IC50 (nmol/L) | Reference(s) |
| anti-CD30-MCC-DM1 | Karpas 299 | CD30 | 0.06 | [12] |
| T-DM1 (control ADC) | Karpas 299 | HER2 (not expressed) | 31.02 | [12] |
| anti-CD30-MCC-DM1 | CD30-positive cell lines | CD30 | 0.05 - 0.13 | [12] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM1 on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[2]
-
Reconstitute purified tubulin (e.g., from porcine brain) in the polymerization buffer to a final concentration of 2 mg/mL.[2]
-
Prepare a stock solution of GTP (100 mM) and a fluorescent reporter dye such as DAPI (1 mM).
-
Prepare serial dilutions of DM1 in the polymerization buffer.
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the Vmax (maximum rate of polymerization) and the polymer mass at steady-state for each concentration of DM1.
-
Compare the curves and parameters for DM1-treated samples to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a DM1-containing ADC required to inhibit the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the DM1-containing ADC in complete culture medium. A typical concentration range could be from 0.01 pM to 100 nM.[9]
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control.[9]
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubate the plates for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[9]
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software.[9]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DM1 on cell cycle progression.
Methodology:
-
Cell Treatment:
-
Treat cells with the DM1 or a DM1-containing ADC for a defined period (e.g., 24 hours).[3]
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently.[3]
-
Incubate the cells on ice for at least 30 minutes.
-
-
DNA Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) and RNase A to prevent staining of RNA.[3]
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software to identify any accumulation of cells in a specific phase, indicative of cell cycle arrest.[3]
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of an antibody-DM1 conjugate's mode of action.
Caption: Experimental workflows for key assays to study DM1's effects.
Conclusion
The maytansinoid DM1 is a highly potent cytotoxic agent with a well-defined mechanism of action that centers on the disruption of microtubule dynamics. Its ability to bind to tubulin, suppress microtubule instability, and induce mitotic arrest and apoptosis provides a strong rationale for its use in cancer therapy. The targeted delivery of DM1 via antibody-drug conjugates has proven to be a successful strategy to enhance its therapeutic index. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel DM1-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. interchim.fr [interchim.fr]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Modeling the effects of drug binding on the dynamic instability of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on SPP-DM1 and the HER2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1, and its application in targeting the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. This document details the molecular mechanisms, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental assays.
The HER2 Signaling Pathway in Oncology
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the ErbB family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known direct binding ligand.[2][3] Instead, it is the preferred dimerization partner for other ligand-bound ErbB receptors, such as HER1 (EGFR), HER3, and HER4.[3][4] In 20-30% of invasive breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[1] This overexpression results in the constitutive formation of HER2-containing homodimers and heterodimers (most notably with HER3), which are potent activators of downstream signaling pathways.[1][3]
Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation and the recruitment of adaptor proteins.[2] This initiates a cascade of downstream signaling events, primarily through two major pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[2][5][6]
-
The Ras/Raf/MEK/MAPK Pathway: This pathway is heavily involved in regulating gene expression, cell proliferation, differentiation, and invasion.[2][5][7]
The aberrant activation of these pathways due to HER2 overexpression drives aggressive tumor growth and is associated with a poor prognosis.[5][6] This makes HER2 a critical therapeutic target in oncology.
This compound: A HER2-Targeted Antibody-Drug Conjugate
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity.[1] An ADC targeting HER2, such as Trastuzumab-SPP-DM1, consists of three main components:
-
The Antibody: A humanized monoclonal antibody (e.g., Trastuzumab) that specifically binds to the extracellular domain of the HER2 receptor.[8]
-
The Cytotoxic Payload: DM1, a derivative of maytansine, which is a potent microtubule-disrupting agent.[9][10] DM1 binds to tubulin at microtubule ends, suppressing their dynamics, which leads to cell cycle arrest and apoptosis.[1][8][9]
-
The Linker: The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker designed to be stable in circulation but to release the DM1 payload within the reducing environment of the cell, particularly after lysosomal degradation.[10][11]
Mechanism of Action
The anti-tumor activity of a HER2-targeted this compound ADC is a multi-step process:[1][12]
-
Binding: The antibody component of the ADC specifically binds to HER2 receptors on the surface of cancer cells.[1]
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[1][13]
-
Payload Release: The complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, and the SPP linker is cleaved, releasing the active DM1 payload into the cytoplasm.[8][10][14]
-
Cytotoxicity: The freed DM1 binds to tubulin, disrupting the microtubule network.[9] This interference with the formation of the mitotic spindle causes cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptotic cell death.[14][15]
Quantitative Data Summary
The efficacy of HER2-targeted DM1 conjugates has been evaluated extensively in both preclinical and clinical settings.
Preclinical In Vitro Cytotoxicity
The potency of trastuzumab-DM1 (T-DM1) conjugates is significantly higher in HER2-overexpressing cell lines.
| Cell Line | HER2 Status | Compound | IC50 (nmol/L DM1 equivalents) |
| SK-BR-3 | HER2 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.12 |
| BT-474 | HER2 3+ (Overexpressing) | Tmab-SPP-DM1 | 0.13 |
| MCF7 | Normal HER2 Expression | Tmab-SPP-DM1 | >200 |
| MDA-MB-468 | HER2-Negative | Tmab-SPP-DM1 | >200 |
| SK-BR-3 | HER2 3+ (Overexpressing) | Free L-DM1 | 0.05 |
| BT-474 | HER2 3+ (Overexpressing) | Free L-DM1 | 0.06 |
| Data sourced from preclinical studies.[16] |
Preclinical In Vivo Efficacy
In xenograft models of HER2-positive gastric cancer, T-DM1 demonstrated significant anti-tumor effects, including in tumors that had developed resistance to trastuzumab.[17] In N-87 and OE-19 xenografts, T-DM1 treatment led to complete pathological responses in a significant portion of the mice.[17]
| Model | Treatment | Key Outcome |
| N-87 Xenograft | T-DM1 | Complete pathological response in 50% of mice.[17] |
| OE-19 Xenograft | T-DM1 | Complete pathological response in 100% of mice.[17] |
| MCF7-HER2 Xenograft | Herceptin/DM1 | Complete tumor regression in all treated mice.[18] |
| Data sourced from preclinical in vivo studies.[17][18] |
Clinical Trial Efficacy
Clinical trials have established T-DM1 (Ado-trastuzumab emtansine) as a standard of care in certain HER2-positive breast cancer settings.
| Trial | Phase | Patient Population | Treatment Arms | Median PFS | Median OS |
| EMILIA | III | HER2+ advanced BC, previously treated with trastuzumab and a taxane | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months |
| KATHERINE | III | HER2+ early BC with residual invasive disease after neoadjuvant therapy | T-DM1 vs. Trastuzumab | 3-year iDFS*: 88.3% vs. 77.0% | N/A |
| Phase I | I | HER2+ metastatic BC, heavily pretreated | T-DM1 (3.6 mg/kg) | N/A | Objective Response Rate: 44% |
| PFS: Progression-Free Survival; OS: Overall Survival; iDFS: invasive Disease-Free Survival. Data sourced from published clinical trials.[19][20][21] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate HER2-targeted this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC in HER2-positive and HER2-negative cancer cell lines.[1][11]
Materials:
-
Target cell lines (e.g., SK-BR-3, BT-474, MCF7)
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM1
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.[1]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the wells and replace it with 100 µL of the diluted compounds. Include untreated cells as a control.[1][11]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[11]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[22]
Cell Cycle Analysis via Propidium Iodide Staining
This protocol is used to determine the effect of an this compound ADC on cell cycle progression.[15]
Materials:
-
Target cell lines
-
6-well plates
-
This compound ADC
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the this compound ADC for 24 or 48 hours. Include an untreated control.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.[15]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of an this compound ADC in an animal model.[1]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
HER2-positive cancer cell line (e.g., N-87, BT-474)
-
Matrigel (optional)
-
This compound ADC, vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the this compound ADC or vehicle control intravenously (i.v.) at the designated doses and schedule (e.g., once weekly for 3 weeks).[1]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Plot the mean tumor volume over time for each group to determine the extent of tumor growth inhibition. Statistical analysis is used to compare treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. onclive.com [onclive.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to Antibody-Drug Conjugates Featuring SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of antibody-drug conjugates (ADCs) utilizing the SPP-DM1 drug-linker technology. It covers the core components, mechanism of action, preclinical data, and detailed experimental protocols relevant to the research and development of these targeted cancer therapeutics.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. This compound is a key component in the construction of certain ADCs, comprising a potent cytotoxic agent, DM1, attached to a cleavable linker, SPP.
-
Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells.
-
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule-disrupting agent. It binds to tubulin, inhibiting the assembly of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell[1].
-
SPP Linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate): The SPP linker is a cleavable disulfide linker[2]. Its role is to stably connect DM1 to the antibody while in circulation. The disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, releasing the active DM1 payload inside the target cancer cell[1][3].
Mechanism of Action
The therapeutic action of an this compound ADC is a multi-step process that relies on the specificity of the antibody and the potent cytotoxicity of DM1.
-
Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to its target antigen on the surface of tumor cells[4].
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis[5].
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The disulfide bond in the SPP linker is cleaved in the reducing intracellular environment, releasing the DM1 payload into the cytoplasm[1].
-
Cytotoxicity: The freed DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery leads to cell cycle arrest and ultimately, programmed cell death (apoptosis)[1].
Caption: Mechanism of action of an this compound antibody-drug conjugate.
Preclinical Data
The preclinical evaluation of this compound ADCs is crucial for determining their therapeutic potential. This involves in vitro cytotoxicity assays, in vivo efficacy studies in animal models, and pharmacokinetic analysis.
In Vitro Cytotoxicity
The potency of this compound ADCs is typically assessed using in vitro cytotoxicity assays on cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | Cell Line | Target Antigen Expression | Representative IC50 (nM) |
| This compound ADC | SK-BR-3 | High | 0.05 |
| This compound ADC | MDA-MB-231 | Low/Negative | >1000 |
| Free DM1 | SK-BR-3 | N/A | 0.1 |
| Unconjugated Antibody | SK-BR-3 | N/A | >1000 |
| Table 1: Representative in vitro cytotoxicity data for a hypothetical HER2-targeted this compound ADC. Data is illustrative and based on typical performance characteristics[4]. |
In Vivo Efficacy
Xenograft models are commonly used to evaluate the anti-tumor activity of this compound ADCs in a living organism. Tumor growth inhibition (TGI) is a primary endpoint.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | 0 |
| This compound ADC | 5 | 350 | 70.8 |
| This compound ADC | 10 | 150 | 87.5 |
| Table 2: Representative in vivo efficacy data in a BT-474 xenograft model. Data is illustrative[4]. |
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The stability of the linker is a critical factor influencing the PK profile. Studies have shown that ADCs with the cleavable SPP linker can have a faster clearance compared to those with non-cleavable linkers like MCC[6].
| ADC | Linker Type | Antibody Clearance (mL/day/kg) | Conjugate Clearance (mL/day/kg) |
| Trastuzumab-SPP-DM1 | Cleavable (disulfide) | 8.5 | 41 |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | 8.4 | 19 |
| Table 3: Comparative pharmacokinetic data of Trastuzumab-SPP-DM1 and Trastuzumab-MCC-DM1 in mice[6]. |
Experimental Protocols
Detailed and standardized protocols are necessary for the reliable preclinical evaluation of this compound ADCs.
In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the IC50 of an this compound ADC in cancer cell lines[4].
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cell lines.
-
Complete cell culture medium.
-
This compound ADC, unconjugated antibody, and free DM1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the test articles. Replace the culture medium with the diluted compounds.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of an this compound ADC's anti-tumor efficacy in a mouse xenograft model[4][7].
Materials:
-
Female athymic nude mice.
-
Target-positive cancer cells (e.g., BT-474).
-
Matrigel.
-
This compound ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups.
-
Treatment Administration: Administer the this compound ADC or vehicle intravenously at the designated doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
Caption: Workflow for the in vivo xenograft tumor model study.
Synthesis of this compound
The synthesis of an this compound conjugate involves a multi-step process that includes the preparation of the linker and the subsequent conjugation to the DM1 payload and the antibody. The following is a representative workflow.
-
Synthesis of SPP Linker: The N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker is synthesized. It contains an NHS ester to react with primary amines and a pyridyl disulfide group to react with thiols.
-
Modification of Antibody: The antibody is typically modified to introduce free thiol groups, often by reducing its interchain disulfide bonds in a controlled manner.
-
Preparation of DM1-Linker Intermediate: In some strategies, the SPP linker is first reacted with DM1.
-
Conjugation: The thiol-containing antibody is then reacted with the DM1-linker intermediate or a two-step reaction with the SPP linker followed by DM1. The reaction results in the formation of a stable disulfide bond between the antibody and the linker.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities.
Caption: Representative workflow for the synthesis of an this compound ADC.
Conclusion
This compound is a valuable drug-linker combination for the development of antibody-drug conjugates. Its cleavable disulfide linker allows for the targeted release of the potent microtubule inhibitor DM1 within cancer cells, offering a promising therapeutic strategy. The preclinical data and experimental protocols outlined in this guide provide a framework for the continued research and development of novel ADCs based on this technology. Careful consideration of the target antigen, antibody properties, and conjugation chemistry is essential for optimizing the efficacy and safety of this compound ADCs.
References
- 1. Synthesis and Evaluation of ePSMA-DM1: A New Theranostic Small-Molecule Drug Conjugate (T-SMDC) for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Succinimidyl 4-(2-pyridyldithio)pentanoate, 341498-08-6 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for SPP-DM1 ADC In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] SPP-DM1 is an ADC composed of a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound, a critical step in the preclinical evaluation of this therapeutic candidate.
Mechanism of Action of this compound
The therapeutic efficacy of this compound relies on the targeted delivery of the potent cytotoxic payload, DM1, to cancer cells overexpressing the HER2 receptor. The mechanism of action can be summarized in the following steps:
-
Binding: The antibody component of this compound specifically binds to the Human Epidermal Growth Factor Receptor 2 (HER2) on the surface of cancer cells.[1] HER2 is a member of the ErbB family of receptor tyrosine kinases and its overexpression, found in 20-30% of invasive breast cancers, is a key driver of tumor growth and survival.[1]
-
Internalization: Following binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1][2]
-
Payload Release: The complex is then trafficked to the lysosome. The SPP linker, which is stable in circulation, is cleaved within the acidic environment of the lysosome, releasing the DM1 payload.[1]
-
Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin at the microtubule ends.[1] This action potently suppresses microtubule dynamics, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for the in vitro cytotoxicity assay.
Caption: HER2 signaling pathway and mechanism of action of this compound ADC.
Caption: General workflow for the in vitro cytotoxicity testing of this compound ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive and HER2-negative cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]
Materials:
-
HER2-positive (e.g., BT-474, SK-BR-3) and HER2-negative (e.g., MCF-7) cancer cell lines[6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Unconjugated HER2 antibody (as a control)
-
Free DM1 payload (as a control)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of this compound, the unconjugated antibody, and free DM1 in complete medium.[1] Remove the existing culture medium from the wells and replace it with 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at 37°C overnight in the dark to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Data Presentation
The cytotoxicity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The results should be summarized in a table for clear comparison.
Table 1: Hypothetical IC50 Values of this compound and Controls in Various Cell Lines
| Cell Line | Receptor Status | Compound | IC50 (nM) |
| BT-474 | HER2-positive | This compound | 1.5 ± 0.3 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.5 ± 0.1 | ||
| SK-BR-3 | HER2-positive | This compound | 2.1 ± 0.5 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.6 ± 0.2 | ||
| MCF-7 | HER2-negative | This compound | 525 ± 45 |
| Unconjugated Antibody | > 1000 | ||
| Free DM1 | 0.8 ± 0.2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Alternative Cytotoxicity Assays
While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of this compound.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[4]
-
Fluorescence-Based Assays: Reagents like CellTox™ Green can be used to measure cytotoxicity in real-time by detecting the compromised membrane integrity of dead cells.[9]
-
Apoptosis Assays: Techniques such as Annexin V staining can be used to specifically detect and quantify apoptotic cells, providing insight into the mechanism of cell death.[4]
The choice of assay will depend on the specific research question and the available laboratory resources. It is often beneficial to use multiple assays to obtain a comprehensive understanding of the cytotoxic effects of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SPP-DM1 ADC In Vivo Xenograft Model Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the design and execution of in vivo xenograft studies to evaluate the efficacy, tolerability, and pharmacokinetic profile of an antibody-drug conjugate (ADC) targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin, with a DM1 payload (SPP-DM1 ADC). SPP1 is a glycoprotein (B1211001) that is overexpressed in various tumor types and is implicated in tumor progression, metastasis, and immune evasion, making it an attractive target for ADC therapy. The cytotoxic agent DM1, a maytansinoid derivative, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This document outlines the critical components of a preclinical xenograft model, from cell line selection to endpoint analysis, to facilitate the successful evaluation of this compound ADC.
Mechanism of Action of this compound ADC
The this compound ADC is designed to selectively deliver the potent cytotoxic payload, DM1, to tumor cells overexpressing SPP1 on their surface.
The proposed mechanism of action is as follows:
-
Binding: The antibody component of the this compound ADC specifically binds to the SPP1 protein on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-SPP1 complex is internalized by the tumor cell through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM1 payload into the cytoplasm.
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.
SPP1 Signaling Pathway
SPP1 is a multifaceted protein that interacts with several cell surface receptors, primarily integrins (such as αvβ3) and CD44, to activate downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis. Understanding this pathway is crucial for interpreting the effects of this compound ADC.
Experimental Design and Protocols
A well-designed in vivo xenograft study is critical for obtaining reliable and translatable data. The following sections provide detailed protocols for key aspects of the study.
Cell Line Selection
The choice of a suitable cancer cell line is fundamental to the success of the xenograft model.
Protocol for Cell Line Selection:
-
Screening: Screen a panel of human cancer cell lines from relevant tumor types (e.g., breast, lung, prostate, liver cancer) for SPP1 expression at both the mRNA and protein level using techniques such as qRT-PCR, Western Blot, and Flow Cytometry.
-
Selection Criteria: Select cell lines with high, moderate, and low/negative SPP1 expression to assess the target-dependency of the this compound ADC.
-
In Vitro Cytotoxicity: Confirm the in vitro sensitivity of the selected cell lines to this compound ADC using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Tumorigenicity: Ensure the selected cell lines are capable of forming solid tumors in immunocompromised mice.
Table 1: Example of SPP1-Expressing Cancer Cell Lines for Xenograft Models
| Cell Line | Cancer Type | SPP1 Expression Level | Growth Characteristics in Mice |
| MDA-MB-231 | Breast Cancer | High | Aggressive, forms solid tumors |
| A549 | Lung Cancer | Moderate | Forms solid tumors |
| PC-3 | Prostate Cancer | High | Forms solid tumors |
| HepG2 | Liver Cancer | Moderate | Forms solid tumors |
| MCF-7 | Breast Cancer | Low/Negative | Forms solid tumors (requires estrogen supplementation) |
Animal Model Selection and Husbandry
Immunocompromised mice are required for the engraftment of human tumor cells.
Protocol for Animal Handling:
-
Mouse Strain: Use immunodeficient mice such as Athymic Nude (nu/nu) or SCID mice, typically 6-8 weeks old.
-
Housing: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Growth Monitoring
Protocol for Tumor Establishment:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate and growth.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 106 cells) into the right flank of each mouse.
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W2) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
Dosing and Administration
Protocol for ADC Administration:
-
Reconstitution: Reconstitute the lyophilized this compound ADC, naked antibody (anti-SPP1), and isotype control ADC with sterile PBS to the desired stock concentration.
-
Dose Levels: Based on preliminary tolerability studies and data from similar DM1-based ADCs, a dose-range finding study is recommended. Typical dose levels for DM1 ADCs in mice range from 1 to 15 mg/kg.[1][2]
-
Administration Route: Administer the ADC intravenously (i.v.) via the tail vein.
-
Dosing Schedule: A common dosing schedule is once weekly (QW) or once every two weeks (Q2W) for 3-4 cycles.
-
Control Groups:
-
Vehicle control (e.g., PBS)
-
Isotype control ADC (non-targeting antibody conjugated to DM1)
-
Naked anti-SPP1 antibody
-
Positive control (standard-of-care chemotherapy, if applicable)
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo xenograft study of an this compound ADC.
Efficacy and Tolerability Endpoints
Efficacy Assessment
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100 Where:
-
Tf = Mean tumor volume of the treated group at the final day
-
Ti = Mean tumor volume of the treated group at the initial day
-
Cf = Mean tumor volume of the control group at the final day
-
Ci = Mean tumor volume of the control group at the initial day
-
Secondary Endpoints:
-
Tumor Regression: The percentage of tumors that decrease in size from baseline.
-
Complete Response (CR): Disappearance of a palpable tumor.
-
Partial Response (PR): >50% reduction in tumor volume from baseline.
-
Time to Progression (TTP): Time for tumors to reach a predetermined size (e.g., 1000 mm3).
Table 2: Representative Efficacy Data for a DM1-based ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle | - | QW x 3 | 1250 ± 150 | - |
| Isotype-DM1 ADC | 10 | QW x 3 | 1100 ± 120 | 12.5 |
| anti-SPP1 mAb | 10 | QW x 3 | 950 ± 110 | 25.0 |
| This compound ADC | 3 | QW x 3 | 600 ± 80 | 54.2 |
| This compound ADC | 10 | QW x 3 | 150 ± 40 | 91.7 |
Data are presented as mean ± SEM and are hypothetical examples based on typical DM1 ADC performance.
Tolerability Assessment
Protocol for Tolerability Monitoring:
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A body weight loss of >20% is often considered a humane endpoint.
-
Clinical Observations: Record daily clinical observations, including changes in posture, activity, and grooming.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.
Table 3: Representative Tolerability Data for a DM1-based ADC
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle | - | < 2% | 0/10 |
| Isotype-DM1 ADC | 10 | ~ 5% | 0/10 |
| anti-SPP1 mAb | 10 | < 2% | 0/10 |
| This compound ADC | 3 | < 5% | 0/10 |
| This compound ADC | 10 | ~ 8% | 0/10 |
Data are hypothetical and represent a well-tolerated ADC.
Pharmacokinetic and Biomarker Analysis
Pharmacokinetic (PK) Analysis
Protocol for PK Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein) at various time points after ADC administration (e.g., 1, 6, 24, 48, 96, 168 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Analytical Method: Use a validated ELISA to measure the concentration of total antibody and ADC in the plasma. LC-MS/MS can be used to quantify the free DM1 payload.[1]
Table 4: Representative Pharmacokinetic Parameters for a DM1-based ADC in Mice
| ADC Component | Dose (mg/kg) | Cmax (µg/mL) | AUClast (µg*h/mL) | Half-life (t1/2) (hours) |
| Total Antibody | 10 | 200 | 15000 | 120 |
| Conjugated ADC | 10 | 190 | 12000 | 96 |
Data are hypothetical and based on typical ADC PK profiles.
Biomarker Analysis
Protocol for Tumor Biomarker Analysis:
-
Tumor Collection: At the end of the study, excise tumors and either flash-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Immunohistochemistry (IHC):
-
Stain tumor sections for SPP1 to confirm target expression.
-
Stain for proliferation markers (e.g., Ki-67) to assess the anti-proliferative effect of the ADC.
-
Stain for apoptosis markers (e.g., cleaved caspase-3) to confirm the mechanism of cell death.
-
-
Western Blot/qRT-PCR: Analyze tumor lysates to quantify changes in the expression of key proteins and genes in the SPP1 signaling pathway.
Conclusion
The successful design and execution of an in vivo xenograft model are paramount for the preclinical evaluation of this compound ADC. By carefully selecting appropriate cell lines, optimizing the study design, and incorporating comprehensive efficacy, tolerability, and biomarker analyses, researchers can generate robust data to support the advancement of this promising therapeutic candidate. These application notes and protocols provide a framework to guide the development of a scientifically sound and reproducible preclinical study.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of SPP-DM1 to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody to the cytotoxic payload, plays a crucial role in the stability and efficacy of the ADC.[1] SPP-DM1 is a widely used agent-linker conjugate for ADC development.[3] It comprises the potent microtubule-disrupting agent DM1, a maytansinoid derivative, attached to the antibody via the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate).[4] This system is designed to be stable in circulation and to release the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[4][5]
The conjugation of this compound to an antibody primarily involves the reaction of the N-hydroxysuccinimide (NHS) ester of the SPP linker with the primary amine groups of lysine (B10760008) residues on the antibody surface.[4][6] This is followed by a disulfide exchange reaction between the pyridyldithio group of the linker-modified antibody and the thiol group on the DM1 payload.[4] This document provides a detailed protocol for the conjugation of this compound to an antibody, along with quantitative data and visualizations to guide researchers in this process.
Mechanism of Action of this compound ADCs
The therapeutic action of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[7] This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[1][7] Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable SPP linker is broken, releasing the DM1 payload.[1][7] Free DM1 then binds to tubulin, a critical component of microtubules, inhibiting its polymerization and disrupting microtubule dynamics.[4][8] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[7][8]
Experimental Protocols
This section details the two-step protocol for conjugating this compound to a monoclonal antibody.
Part 1: Modification of the Antibody with the SPP Linker
This initial step involves the reaction of the SPP linker with the lysine residues of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), at a concentration of at least 0.5 mg/mL.[9] The antibody should be highly pure (>95%).[9]
-
SPP linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25)[4]
Procedure:
-
Antibody Preparation: Prepare the antibody in the reaction buffer.
-
SPP Linker Stock Solution: Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM.[4]
-
Reaction Setup: Add the SPP linker stock solution to the antibody solution at a molar excess of approximately 5- to 10-fold of linker to antibody.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted SPP linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[4]
Part 2: Conjugation of DM1 to the Modified Antibody
This second step involves the disulfide exchange reaction to attach the DM1 payload.
Materials:
-
Linker-modified antibody from Part 1
-
DM1
-
Anhydrous DMF or DMSO
-
Reaction Buffer: PBS, pH 6.5-7.5[9]
-
Purification column (e.g., Superdex 200)[4]
-
Formulation Buffer: PBS, pH 7.4[4]
-
N-acetylcysteine (optional, for quenching)[9]
Procedure:
-
DM1 Stock Solution: Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.[4]
-
Reaction Setup: Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5- to 2-fold excess of DM1 to the incorporated linker.[4] The final concentration of the organic solvent (DMF or DMSO) should be kept to a minimum, typically below 10%.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.[4] The reaction can also be performed at 4°C overnight.[10]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.[9]
-
Purification: Purify the resulting ADC from unreacted DM1 and other small molecules using a suitable size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with the formulation buffer (e.g., PBS, pH 7.4).[4]
Characterization of the Antibody-Drug Conjugate
After purification, the ADC should be thoroughly characterized to ensure quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated per antibody can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 252 nm (for DM1).[4][11] Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can provide a more detailed distribution of different DAR species.[4][8]
-
Purity and Aggregation: The purity of the ADC and the presence of aggregates should be assessed using SEC-HPLC.[4]
-
In Vitro Binding and Cytotoxicity Assays: It is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[4] The potency of the ADC should be evaluated in relevant cancer cell lines to determine its cytotoxic activity.[4][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of this compound to an antibody.
| Parameter | Recommended Range/Value | Reference(s) |
| Antibody Purity | >95% | [9] |
| Antibody Concentration | ≥ 0.5 mg/mL | [9] |
| SPP Linker Molar Excess | 5-10 fold over antibody | [4] |
| DM1 Molar Excess | 1.5-2 fold over incorporated linker | [4] |
| Conjugation pH | 6.5 - 7.5 | [9] |
| Reaction Temperature | Room Temperature or 4°C | [4][9] |
| Incubation Time (Linker) | 1-2 hours | [] |
| Incubation Time (DM1) | 3-16 hours | [4] |
| Optimal DAR | Varies (typically 2-4) | [10] |
| Table 1: Key Reaction Parameters |
| Analytical Method | Parameter Measured | Reference(s) |
| UV-Vis Spectroscopy | Average DAR | [4][11] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution | [4][8] |
| Mass Spectrometry | Precise DAR and species identification | [4][14] |
| SEC-HPLC | Purity and aggregation | [4] |
| Table 2: ADC Characterization Methods |
Visualizations
Signaling Pathway of this compound ADC
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1][2] Therefore, accurate and robust methods for determining the DAR are essential during ADC development and for quality control.
This document provides detailed application notes and protocols for calculating the DAR of an ADC composed of a monoclonal antibody conjugated to the maytansinoid derivative DM1 via the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP). SPP is a linker that introduces a disulfide bond, which can be cleaved in the reducing environment of the cell, releasing the cytotoxic payload.[3] DM1 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[4][5]
Three common analytical techniques for DAR determination will be discussed:
-
UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[6][7][8]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[9][10][11]
-
Mass Spectrometry (MS): A powerful tool for determining the precise mass of the intact ADC and its subunits, allowing for accurate DAR calculation and identification of different conjugated species.[12][13]
Experimental Workflow for DAR Determination
The following diagram illustrates the general workflow for determining the DAR of an SPP-DM1 ADC.
Method 1: UV/Vis Spectroscopy
UV/Vis spectroscopy is a widely used method for determining the average DAR of ADCs.[6][7][8] This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[][15] For an this compound ADC, the antibody typically has a maximum absorbance at 280 nm, while DM1 has a maximum absorbance around 252 nm.[][16]
Principle
By measuring the absorbance of the ADC solution at both 280 nm and 252 nm, and knowing the molar extinction coefficients of the antibody and the drug at these wavelengths, a set of simultaneous equations can be solved to determine the concentrations of the antibody and the conjugated drug. The DAR is then calculated as the molar ratio of the drug to the antibody.[15]
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound linker-payload at both 280 nm and 252 nm. This can be done empirically by measuring the absorbance of solutions with known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).
-
-
UV/Vis Measurement:
-
Using a calibrated spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A280) and 252 nm (A252). Use the same buffer as a blank.
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):
A280 = εAb,280 * [Ab] + εDrug,280 * [Drug] A252 = εAb,252 * [Ab] + εDrug,252 * [Drug]
-
Solve these two simultaneous equations for [Ab] and [Drug].
-
Calculate the average DAR using the formula:
DAR = [Drug] / [Ab]
-
Data Presentation
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance |
| Antibody | 280 | εAb,280 | A280 |
| 252 | εAb,252 | A252 | |
| This compound | 280 | εDrug,280 | |
| 252 | εDrug,252 | ||
| ADC | 280 | AADC,280 | |
| 252 | AADC,252 |
Calculated Values
| Parameter | Value |
| Antibody Concentration ([Ab]) | Calculated Value M |
| Drug Concentration ([Drug]) | Calculated Value M |
| Average DAR | Calculated Value |
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9][11] For ADCs, the conjugation of the hydrophobic DM1 molecule to the antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody from ADCs with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).[10]
Principle
The ADC mixture is loaded onto a HIC column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the species, with the least hydrophobic (unconjugated antibody) eluting first, followed by the more hydrophobic drug-conjugated species in order of increasing DAR.[10] The weighted average DAR is calculated from the peak areas of the different species.[10]
Experimental Protocol
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the formula:
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Data Presentation
| Peak | Retention Time (min) | Peak Area | % of Total Area | DAR Species |
| 1 | tR1 | Area1 | %Area1 | 0 |
| 2 | tR2 | Area2 | %Area2 | 1 |
| 3 | tR3 | Area3 | %Area3 | 2 |
| ... | ... | ... | ... | ... |
Calculated Value
| Parameter | Value |
| Weighted Average DAR | Calculated Value |
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information about the DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC.[12][13] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used.[16] Often, the ADC is analyzed in its intact form or after reduction to separate the light and heavy chains.
Principle
The mass of the unconjugated antibody is known. Each conjugated this compound molecule adds a specific mass to the antibody. By measuring the mass of the different species in the ADC sample, the number of conjugated drugs for each species can be determined. The relative abundance of each species is used to calculate the weighted average DAR.[12]
Logical Relationship for MS-based DAR Calculation
Experimental Protocol
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or UPLC system (for LC-MS).
-
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with MS (e.g., containing formic acid). Deglycosylation with PNGase F can simplify the spectrum.[8]
-
Reduced Mass Analysis: Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[10]
-
-
LC-MS Conditions (for intact mass):
-
Column: Reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the ADC.
-
MS Settings: Optimize for intact protein analysis in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3, etc., conjugated drugs.
-
Calculate the relative abundance of each species from the peak intensities.
-
Calculate the weighted average DAR using the formula:
Average DAR = Σ (Relative Abundance of Species * DAR of Species) / 100
-
Data Presentation
| Mass (Da) | Relative Abundance (%) | Assigned DAR |
| MassDAR0 | Abundance0 | 0 |
| MassDAR1 | Abundance1 | 1 |
| MassDAR2 | Abundance2 | 2 |
| ... | ... | ... |
Calculated Value
| Parameter | Value |
| Weighted Average DAR | Calculated Value |
Summary and Comparison of Methods
| Method | Advantages | Disadvantages | Information Provided |
| UV/Vis Spectroscopy | - Simple, rapid, and requires basic equipment.[6][] | - Only provides an average DAR.[15]- Prone to interference from impurities.[]- Requires accurate extinction coefficients.[] | Average DAR |
| HIC-HPLC | - Provides information on DAR distribution.[10]- Can quantify the amount of unconjugated antibody.[10] | - Can be complex to develop a robust method.[]- May not resolve all species, especially for heterogeneous conjugates. | Average DAR, DAR Distribution |
| Mass Spectrometry | - Highly accurate and provides detailed information on all species.[12][13]- Can identify the location of conjugation (light vs. heavy chain) with reduced analysis.[12] | - Requires expensive instrumentation and expertise.- Data analysis can be complex. | Average DAR, DAR Distribution, Species Identification |
Conclusion
The choice of method for determining the DAR of an this compound ADC depends on the stage of development and the level of detail required. UV/Vis spectroscopy is a useful screening tool, while HIC and MS are essential for in-depth characterization and quality control. For a comprehensive understanding of the ADC, a combination of these orthogonal methods is often employed to ensure the accuracy and reliability of the DAR measurement.
References
- 1. hpst.cz [hpst.cz]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. njbio.com [njbio.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining SPP-DM1 Efficacy Using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPP-DM1 is an antibody-drug conjugate (ADC) designed for targeted therapy of HER2-positive cancers.[1] It comprises a humanized monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a stable linker (SPP), and the potent microtubule-disrupting agent, DM1.[1] The principle of this targeted therapy lies in the selective delivery of the cytotoxic payload (DM1) to cancer cells that overexpress the HER2 receptor.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2][3] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[4] These application notes provide a detailed protocol for utilizing the MTT assay to determine the in vitro efficacy of this compound by evaluating its cytotoxic effects on cancer cell lines.
Mechanism of Action of this compound
The therapeutic effect of this compound is a multi-step process:
-
Binding: The antibody component of this compound specifically binds to the HER2 receptor on the surface of HER2-positive cancer cells.[1]
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1][5]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and enzymes cleave the SPP linker, releasing the DM1 payload into the cytoplasm.[1][5][6]
-
Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin and disrupts microtubule dynamics.[1][5][6] This interference with the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound ADC.
Experimental Protocol: MTT Assay for this compound Efficacy
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MDA-MB-231, for control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Unconjugated monoclonal antibody (control)
-
Free DM1 (control)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[7]
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]
-
Include wells with medium only to serve as a blank.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[1][8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the diluted compounds.
-
Include untreated cells as a negative control.
-
It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to the compound's mechanism of action, typically 72-96 hours, at 37°C with 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before medium removal.[7]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis of the dose-response curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT assay.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound and control compounds on different cell lines.
| Compound | Cell Line | HER2 Status | IC50 (nM) |
| This compound | SK-BR-3 | Positive | Value |
| This compound | BT-474 | Positive | Value |
| This compound | MDA-MB-231 | Negative | Value |
| Unconjugated Antibody | SK-BR-3 | Positive | Value |
| Unconjugated Antibody | MDA-MB-231 | Negative | Value |
| Free DM1 | SK-BR-3 | Positive | Value |
| Free DM1 | MDA-MB-231 | Negative | Value |
Note: The "Value" fields should be populated with the experimentally determined IC50 values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | Contamination of medium; Phenol (B47542) red in medium can interfere. | Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[4] |
| Inconsistent Results | Inconsistent cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS.[4] |
| Low Absorbance Readings | Cell number is too low; Incomplete formazan solubilization. | Optimize cell seeding density. Ensure complete dissolution of formazan crystals by gentle agitation and visual confirmation before reading.[4] |
| Compound Interference | The test compound may directly reduce MTT. | Run a control with the compound in cell-free medium with MTT to check for direct reduction.[4][10] If interference occurs, consider an alternative viability assay. |
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchgate.net [researchgate.net]
Establishing a HER2+ Xenograft Model for Preclinical Evaluation of SPP-DM1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in a significant subset of breast, gastric, and other solid tumors. The development of antibody-drug conjugates (ADCs) has revolutionized the treatment landscape for HER2-positive cancers. SPP-DM1 is a novel ADC comprising a HER2-targeting antibody conjugated to the potent microtubule-inhibiting agent, DM1, via a stable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP). Preclinical evaluation of this compound in robust and reproducible HER2-positive xenograft models is a critical step in its development pathway. These models allow for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics, providing essential data to support clinical translation.
This document provides detailed application notes and protocols for the establishment and utilization of a HER2-positive xenograft model for the preclinical assessment of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The in vitro potency of this compound was assessed against HER2-positive and HER2-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-96 hour incubation period.
| Compound | Cell Line | HER2 Expression | IC50 (nM) (Representative Data) |
| This compound ADC | SK-BR-3 | High | 1.5 |
| This compound ADC | BT-474 | High | 2.1 |
| This compound ADC | MDA-MB-231 | Low/Negative | >1000 |
| Free DM1 | SK-BR-3 | High | 0.1 |
| Free DM1 | MDA-MB-231 | Low/Negative | 0.1 |
| Unconjugated Antibody | SK-BR-3 | High | >1000 |
In Vivo Efficacy of this compound in a BT-474 Xenograft Model
The anti-tumor activity of this compound was evaluated in an established BT-474 human breast cancer xenograft model in athymic nude mice.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) (Representative Data) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly for 3 weeks | 1200 | 0 |
| This compound | 5 | Once weekly for 3 weeks | 450 | 62.5 |
| This compound | 10 | Once weekly for 3 weeks | 200 | 83.3 |
Note: The data presented is representative and may vary based on specific experimental conditions.
Experimental Protocols
Cell Culture of HER2-Positive Cancer Cell Lines (e.g., BT-474)
Materials:
-
BT-474 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture BT-474 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Establishment of HER2+ Subcutaneous Xenograft Model
Materials:
-
Female athymic nude mice (5-7 weeks old)
-
HER2-positive cancer cells (e.g., BT-474)
-
Matrigel
-
17β-estradiol pellets (for estrogen-dependent cell lines like BT-474)
-
Syringes and needles
-
Calipers
Protocol:
-
One day prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet on the dorsal side of each mouse to support the growth of estrogen-dependent tumors.
-
Harvest BT-474 cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (as prepared above)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Animal balance
-
Dosing syringes and needles
Protocol:
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein at the designated doses and schedule (e.g., once weekly for 3 weeks).
-
Monitor animal body weight and overall health 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume throughout the study.
-
At the end of the study (e.g., day 21) or when tumors in the control group reach a predetermined maximum size, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analyses such as immunohistochemistry or biomarker analysis.
Visualizations
References
Application Notes and Protocols for Antibody Modification and SPP-DM1 Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of monoclonal antibodies (mAbs) and their conjugation to the cytotoxic drug DM1 using the SPP linker. This process generates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver potent cytotoxic agents to cancer cells.[1][2]
Introduction to SPP-DM1 Antibody-Drug Conjugates
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[3] The this compound system utilizes a hetero-bifunctional crosslinker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to link the maytansinoid derivative DM1 to a monoclonal antibody.
The SPP linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[4] The other end of the SPP linker features a pyridyl disulfide group, which forms a disulfide bond with the thiol group on the DM1 payload.[4] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, releasing the active DM1 payload.[4]
DM1 is a potent anti-mitotic agent that inhibits the assembly of microtubules, leading to cell cycle arrest and apoptosis.[2][4] By targeting the delivery of DM1 to cancer cells that overexpress a specific antigen recognized by the mAb, this compound ADCs can achieve a high therapeutic index, maximizing anti-tumor efficacy while minimizing systemic toxicity.[1][2]
Mechanism of Action
The mechanism of action of an this compound ADC involves a series of sequential steps:
-
Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through endocytosis.[2]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The disulfide bond in the SPP linker is cleaved in the reducing environment of the lysosome, releasing the DM1 payload.[2][5]
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][4][5]
For ADCs targeting the HER2 receptor, such as those developed from trastuzumab, the antibody moiety itself can also contribute to the anti-tumor effect by inhibiting HER2 signaling pathways, like the PI3K/AKT pathway, and by mediating antibody-dependent cellular cytotoxicity (ADCC).[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and in vitro efficacy of this compound ADCs.
Table 1: Physicochemical Characteristics of this compound ADCs
| Parameter | Typical Value | Method of Analysis | Reference(s) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | UV-Vis Spectrophotometry, RP-HPLC-MS | [6][7] |
| Purity | >95% | Size-Exclusion Chromatography (SEC-HPLC) | [4] |
| Aggregate Content | <5% | Size-Exclusion Chromatography (SEC-HPLC) | [4] |
Table 2: In Vitro Cytotoxicity of Anti-HER2-SPP-DM1 ADC
| Cell Line | HER2 Expression | IC50 (nM) | Assay | Reference(s) |
| SK-BR-3 | High | 0.01 - 0.1 | MTT Assay | [2][8] |
| BT-474 | High | 0.02 - 0.5 | MTT Assay | [2][9] |
| KPL-4 | High | 0.017 - 0.029 | Cell Viability Assay | [8] |
| JIMT-1 | Moderate | 0.024 - 0.045 | Cell Viability Assay | [8] |
| MDA-MB-231 | Negative | > 100 | MTT Assay | [8] |
| MCF-7 | Negative | No cytotoxicity observed | MTT Assay | [9] |
Experimental Protocols
Antibody Modification with SPP Linker
This protocol describes the modification of a monoclonal antibody with the SPP linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
SPP Linker Solution: Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM immediately before use.
-
Modification Reaction: Add a 5-10 fold molar excess of the SPP linker solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[4]
-
Purification: Remove the excess, unreacted SPP linker by size-exclusion chromatography using a desalting column equilibrated with the reaction buffer.[4]
Conjugation of DM1 to Modified Antibody
This protocol details the conjugation of the DM1 payload to the SPP-modified antibody.
Materials:
-
SPP-modified antibody
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Anhydrous DMF or DMSO
-
Purification column (e.g., Superdex 200)
-
Formulation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
DM1 Solution: Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5-2 fold molar excess of the DM1 solution to the purified, SPP-modified antibody.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. The reaction proceeds via a disulfide exchange.[4]
-
Purification: Purify the resulting ADC from unreacted DM1 and other small molecules using a size-exclusion chromatography column equilibrated with the formulation buffer.[4]
Characterization of the this compound ADC
4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method provides an average DAR based on the absorbance of the antibody and DM1.
Procedure:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.[6]
-
Calculate the concentrations of the antibody and DM1 using their respective extinction coefficients, correcting for the absorbance contribution of each component at the other's wavelength.[6]
-
The average DAR is the molar ratio of the drug to the antibody.[6]
4.3.2. DAR Distribution Analysis by Reversed-Phase HPLC-MS (RP-HPLC-MS)
This method provides a more detailed analysis of the distribution of different DAR species.
Procedure:
-
Sample Reduction: Reduce the ADC sample with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.[6]
-
Chromatography:
-
Mass Spectrometry: Direct the eluent from the HPLC into an ESI-MS instrument and acquire mass spectra.[6]
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the light and heavy chains and calculate the number of DM1 molecules attached to each. This allows for the determination of the overall DAR distribution.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines.[2]
-
Complete cell culture medium.
-
This compound ADC, unconjugated antibody, and free DM1.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1. Replace the culture medium with the diluted compounds. Include untreated cells as a control.[2]
-
Incubation: Incubate the plate for 72-96 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[2]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the concentration of the test compound and determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Drug-to-Antibody Ratio (DAR) of SPP-DM1 Antibody-Drug Conjugates using UV Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[1] An accurate and robust method for DAR determination is therefore essential during ADC development and for quality control.
This application note provides a detailed protocol for determining the average DAR of an SPP-DM1 ADC using ultraviolet-visible (UV-Vis) spectrophotometry. This method is based on the distinct absorbance maxima of the antibody and the DM1 payload, offering a rapid and straightforward approach for ADC characterization.[2][3]
Principle
The Beer-Lambert law forms the basis of this method, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC solution at two specific wavelengths—one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance (around 252 nm for DM1)—the concentrations of both the antibody and the conjugated drug can be determined.[2][]
The calculation involves solving a set of simultaneous equations that account for the absorbance contribution of both the antibody and the drug at each wavelength.[5] This allows for the determination of their respective molar concentrations, from which the average DAR can be calculated. This method assumes that the SPP (succinimidyl-4-(p-maleimidophenyl)butyrate) linker has negligible absorbance at the analytical wavelengths of 252 nm and 280 nm.[]
Experimental Protocols
Materials and Reagents
-
This compound ADC sample
-
Formulation buffer (e.g., phosphate-buffered saline, PBS)
-
UV-transparent cuvettes (e.g., quartz cuvettes with a 1 cm path length)[]
-
Calibrated UV-Vis spectrophotometer
Determination of Molar Extinction Coefficients
Accurate molar extinction coefficients (ε) for both the antibody and the this compound drug-linker are crucial for precise DAR calculation.[6][7] These should be determined empirically if not already known.
-
Antibody (ε_Ab) : The extinction coefficient of the naked antibody at 280 nm can be determined using standard protein concentration measurement techniques, such as amino acid analysis or by calculation based on the amino acid sequence.
-
This compound (ε_Drug) : The extinction coefficient of the this compound drug-linker at both 252 nm and 280 nm needs to be determined. Published values for DM1 can be used as a reference, for instance, εDM1 at 252 nm is approximately 26,355 M⁻¹cm⁻¹ and at 280 nm is approximately 5,230 M⁻¹cm⁻¹.[8][9]
Sample Preparation
-
Allow the this compound ADC sample and the formulation buffer to equilibrate to room temperature.
-
Dilute the ADC sample with the formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU). A starting concentration of 0.5-1.0 mg/mL is often suitable.
-
Prepare a buffer blank using the same formulation buffer used for dilution.
Spectrophotometer Measurement
-
Set the spectrophotometer to measure absorbance at 252 nm and 280 nm.
-
Use the buffer blank to zero the spectrophotometer (baseline correction).
-
Measure the absorbance of the diluted this compound ADC sample at both 252 nm (A₂₅₂) and 280 nm (A₂₈₀).
-
Perform at least three independent measurements to ensure accuracy and precision.
Data Presentation and Analysis
The concentrations of the antibody and the drug in the ADC sample are calculated using the following equations, which correct for the absorbance overlap of the two components at each wavelength:
Equation 1: Calculation of Antibody Concentration
Equation 2: Calculation of Drug Concentration
DAR = C_Drug / C_Ab
Caption: Experimental workflow for DAR determination.
Caption: Logical relationship for DAR calculation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Optimal Buffer Conditions for Secreted Phosphoprotein 1 (SPP1) Dimeric Form (SPP-DM1) Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (B1167477) (OPN), is a multifunctional cytokine implicated in a wide range of physiological and pathological processes, including bone remodeling, immune responses, and cancer progression.[1][2][3] SPP1 is an intrinsically disordered protein that can exist in various oligomeric states, including a dimeric form (SPP-DM1), which may have distinct biological activities.[4][5] Ensuring the stability of this compound in vitro is critical for accurate biophysical characterization, structural studies, and the development of SPP1-targeted therapeutics.
These application notes provide a comprehensive guide to identifying optimal buffer conditions for the stability of this compound. This document outlines the key factors influencing SPP1 stability, presents protocols for systematic screening of buffer conditions, and describes methods for assessing protein stability and aggregation.
Biophysical Characteristics of SPP1
Understanding the inherent properties of SPP1 is crucial for designing an effective buffer formulation strategy.
-
Intrinsically Disordered Protein (IDP): SPP1 lacks a well-defined tertiary structure in solution, which can make it prone to aggregation.[5] However, it can adopt more ordered conformations upon binding to ligands or receptors.[6]
-
Calcium Binding: SPP1 is known to bind multiple calcium ions with high affinity.[7][8] This interaction is important for its biological function and likely contributes to its structural stability. Therefore, the inclusion of calcium in the buffer is recommended.
-
Phosphorylation: As a phosphoprotein, the extent of phosphorylation can vary and may influence the protein's overall charge, conformation, and stability.[9][10][11][12]
-
Dimerization and Polymerization: SPP1 can form dimers and higher-order oligomers.[4][13][14] The stabilization of a specific dimeric form requires careful optimization of buffer conditions to prevent further aggregation or dissociation into monomers.
Recommended Buffer Components for SPP1 Stability Screening
The following table summarizes key buffer components and their recommended starting concentration ranges for the systematic screening of SPP1-DM1 stability.
| Component | Recommended Range | Rationale |
| Buffer Species | 20-50 mM | Maintain a stable pH. Common choices include Phosphate, HEPES, Tris, and Citrate.[15][16] |
| pH | 6.0 - 8.0 | The optimal pH needs to be determined empirically, as it influences the net charge and conformational stability of the protein.[17][18][19][20][21] |
| Salt (e.g., NaCl) | 50-250 mM | Modulates ionic strength to prevent non-specific aggregation.[17][18][22] |
| Calcium Chloride (CaCl2) | 1-5 mM | SPP1 is a calcium-binding protein, and Ca2+ is likely essential for its structural integrity.[7][23][24] |
| Stabilizing Excipients | ||
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as cryoprotectants and conformational stabilizers.[25][26] |
| Polyols (e.g., Glycerol, Sorbitol) | 2-10% (v/v or w/v) | Enhance solubility and prevent aggregation.[25] |
| Amino Acids (e.g., Arginine, Glycine) | 50-250 mM | Can suppress aggregation and improve solubility.[15][25] |
| Non-ionic Surfactants | ||
| (e.g., Polysorbate 20/80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and denaturation.[27][28] |
Experimental Protocols
Protocol 1: Buffer Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
This protocol describes a high-throughput method to screen for buffer conditions that enhance the thermal stability of this compound. An increase in the melting temperature (Tm) is indicative of a more stable protein conformation.
Materials:
-
Purified this compound
-
SYPRO Orange dye (or equivalent)
-
96-well qPCR plates
-
Real-time PCR instrument
-
Buffer components as listed in the table above
Procedure:
-
Prepare Buffer Stock Solutions: Prepare concentrated stock solutions of all buffer components to be tested.
-
Design 96-Well Plate Layout: Create a systematic layout to test various combinations of pH, salt, and excipients. Include a reference condition (e.g., PBS).
-
Prepare Master Mix: In a base buffer, prepare a master mix of this compound and SYPRO Orange dye. A final protein concentration of 2-5 µM and a 5X final dye concentration is recommended.
-
Dispense Buffers: Dispense the different buffer components into the 96-well plate according to the layout.
-
Add Master Mix: Add the this compound/dye master mix to each well to achieve the final desired concentrations.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol. A typical protocol involves ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, with fluorescence readings at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the thermal unfolding transition (the peak of the first derivative) is the Tm. Compare the Tm values across all tested conditions to identify the most stabilizing buffers.
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
DLS is used to monitor the formation of aggregates in promising buffer conditions identified from the DSF screen.
Materials:
-
Purified this compound
-
Top buffer candidates from DSF screen
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Prepare samples of this compound at a relevant working concentration (e.g., 1 mg/mL) in the selected buffer candidates. Filter the samples through a 0.22 µm filter to remove any pre-existing large aggregates.
-
Initial Measurement: Immediately measure the particle size distribution and polydispersity index (PDI) of each sample at a controlled temperature (e.g., 25 °C).
-
Stress Conditions: Incubate the samples under stress conditions to accelerate potential aggregation. This can include:
-
Elevated temperature (e.g., 40 °C or a temperature just below the Tm) for a defined period.
-
Freeze-thaw cycles.
-
Mechanical agitation.
-
-
Time-Point Measurements: Measure the particle size distribution and PDI at various time points during the stress incubation.
-
Data Analysis: An increase in the average particle size or the appearance of multiple peaks in the size distribution indicates aggregation. The PDI provides an indication of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse. Buffer conditions that maintain a consistent particle size and low PDI over time are considered optimal for preventing aggregation.
Visualizations
SPP1 Signaling Pathway
Caption: SPP1 signaling through JAK2/STAT3 pathway.
Experimental Workflow for Optimal Buffer Screening
Caption: Workflow for identifying optimal this compound buffer.
References
- 1. Osteopontin - Wikipedia [en.wikipedia.org]
- 2. Secreted Phosphoprotein 1 Is a Determinant of Lung Function Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The embryonic type of SPP1 transcriptional regulation is re-activated in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New POU dimer configuration mediates antagonistic control of an osteopontin preimplantation enhancer by Oct-4 and Sox-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein (Pre-)Formulation and Characterization for Biologics - Eurofins Scientific [eurofins.com]
- 7. Osteopontin binds multiple calcium ions with high affinity and independently of phosphorylation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteopontin Inhibits Mineral Deposition and Promotes Regression of Ectopic Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pan-cancer analysis of the oncogenic role of secreted phosphoprotein 1 (SPP1) in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How phosphorylation impacts intrinsically disordered proteins and their function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation in protein-protein binding: effect on stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Osteopontin Undergoes Polymerization in Vivo and Gains Chemotactic Activity for Neutrophils Mediated by Integrin α9β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteopontin undergoes polymerization in vivo and gains chemotactic activity for neutrophils mediated by integrin alpha9beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effects of pH shift and heat treatment on solubility, physicochemical and structural properties, and lysinoalanine formation in silkworm pupa protein isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of salt concentration and pH on the heat resistance of Escherichia coli in tryptic soy broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Calcium-binding properties of osteopontin derived from non-osteogenic sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Osteopontin Signals through Calcium and Nuclear Factor of Activated T Cells (NFAT) in Osteoclasts: A NOVEL RGD-DEPENDENT PATHWAY PROMOTING CELL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nanotempertech.com [nanotempertech.com]
- 26. jmchemsci.com [jmchemsci.com]
- 27. nanoscience.com [nanoscience.com]
- 28. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPP-DM1 ADC Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues that may be encountered during experiments with SPP-DM1 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC aggregation and why is it a concern?
A1: this compound ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to monitor as aggregation can negatively impact the therapeutic efficacy, alter pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][2][3]
Q2: What are the primary causes of aggregation in my this compound ADC experiments?
A2: Aggregation of ADCs like this compound is a multifaceted issue. The primary drivers are conformational and colloidal instability.[2][4] Key causes include:
-
Payload Hydrophobicity: The DM1 payload is hydrophobic.[5] Its conjugation to the SPP antibody increases the overall hydrophobicity of the ADC, promoting self-association to shield these hydrophobic regions from the aqueous environment.[4][6]
-
Conjugation Process Stress: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody, exposing hydrophobic regions that are typically buried and thus promoting aggregation.[1][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally increases the hydrophobicity of the this compound ADC, leading to a greater propensity for aggregation.[3][5]
-
Suboptimal Formulation: An inappropriate buffer system, such as a pH close to the ADC's isoelectric point (pI) or unsuitable ionic strength, can reduce solubility and promote aggregation.[1][6]
-
Storage and Handling: Physical stressors like repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress from vigorous shaking can contribute to the formation of aggregates.[1][3][7]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence this compound ADC aggregation?
A3: The DAR is a critical parameter influencing aggregation.[1] A higher DAR means more hydrophobic DM1 molecules are attached to each antibody, increasing the overall hydrophobicity of the ADC. This increased hydrophobicity enhances the likelihood of intermolecular interactions, leading to the formation of HMW species.[5][8] For maytansinoid-based ADCs like this compound, a DAR in the range of 2 to 4 is often considered to provide a good therapeutic index, balancing efficacy with a lower risk of aggregation.[8]
Q4: Can the linker chemistry affect this compound ADC aggregation?
A4: Yes, the linker plays a significant role. While the SPP linker's primary role is to connect the DM1 payload to the antibody, its chemical properties can influence the overall stability of the ADC. Using linkers that incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can help to mask the hydrophobicity of the DM1 payload and reduce the tendency for aggregation.[5]
Troubleshooting Guides
Issue 1: I am observing precipitation or cloudiness in my this compound ADC solution after conjugation.
This is a strong indicator of significant aggregation. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Post-Conjugation Aggregation
Caption: Troubleshooting workflow for this compound ADC aggregation.
Issue 2: My this compound ADC appears clear, but SEC analysis shows an increase in high-molecular-weight (HMW) species during storage.
This indicates the formation of soluble aggregates. The following table summarizes formulation strategies to minimize aggregation during storage.
Table 1: Formulation Strategies to Minimize this compound ADC Aggregation
| Parameter | Recommendation | Rationale |
| pH | Maintain pH 1-1.5 units away from the protein's pI. | Proteins are least soluble at their isoelectric point (pI) due to a net neutral charge, which minimizes electrostatic repulsion.[1][9][10] |
| Ionic Strength | Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl). | Salt concentration affects electrostatic interactions; the optimal concentration is protein-dependent.[9][10] |
| Excipients | Consider adding stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose). | These can enhance protein solubility and prevent aggregation by different mechanisms, including preventing surface adsorption and stabilizing the native protein structure.[9] |
| Storage Temperature | Store at recommended temperatures (e.g., 2-8°C for liquid, ≤ -70°C for frozen). Avoid repeated freeze-thaw cycles. | Lower temperatures generally slow down degradation pathways. Cryoprotectants like glycerol (B35011) can be used for frozen storage.[10] |
Experimental Protocols
Protocol 1: Quantification of this compound ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the use of SEC-HPLC to separate and quantify monomeric, aggregated, and fragmented forms of the this compound ADC.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Protein standards for column calibration (optional)
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Example Data:
Table 2: SEC-HPLC Analysis of this compound ADC Under Stress Conditions
| Condition | % Monomer | % Aggregate (HMW) | % Fragment (LMW) |
| Control (T=0) | 98.5 | 1.2 | 0.3 |
| Heat Stress (40°C, 1 week) | 92.1 | 7.5 | 0.4 |
| Freeze-Thaw (5 cycles) | 96.8 | 2.9 | 0.3 |
| Low pH (pH 4.0, 1 week) | 89.5 | 9.8 | 0.7 |
This data illustrates how different stress conditions can induce aggregation in an this compound ADC sample.
Visualizations
Factors Contributing to this compound ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: SPP-DM1 In Vitro Potency
Welcome to the technical support center for SPP-DM1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the factors that may contribute to low in vitro potency of the antibody-drug conjugate (ADC) this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibody-drug conjugate that comprises a monoclonal antibody targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (OPN), conjugated to the potent microtubule-disrupting agent DM1 via a linker.[1] The proposed mechanism of action involves the antibody binding to SPP1 on the surface of cancer cells, leading to the internalization of the ADC.[2] Once inside the cell, the linker is cleaved, releasing the DM1 payload. DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: What are the potential primary causes for observing low in vitro potency of this compound?
Low in vitro potency of this compound can stem from several factors, which can be broadly categorized as issues related to the target antigen, the ADC itself, the cell line, or the experimental setup.[2] Key potential causes include:
-
Low or absent target antigen (SPP1) expression on the selected cancer cell lines.
-
Inefficient internalization of the this compound conjugate after binding to SPP1.[2]
-
Cellular resistance to the DM1 payload.[2]
-
Instability of the linker , leading to premature release of DM1.
-
Suboptimal experimental conditions , including issues with cell health, reagent quality, or assay protocol.
Q3: How can I determine if my target cells are expressing sufficient levels of SPP1?
You can quantify the cell surface expression of SPP1 using flow cytometry. This technique allows for the measurement of the number of SPP1 receptors per cell, providing a quantitative measure of target antigen density.
Q4: What if my cells express SPP1, but the potency of this compound is still low?
If SPP1 expression is confirmed, the next step is to investigate the efficiency of ADC internalization. An internalization assay can determine if the this compound complex is being effectively taken up by the cells upon binding. If internalization is occurring, another possibility is that the cells may have developed resistance to the DM1 payload. This can be assessed by determining the IC50 of free DM1 on your target cells.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during in vitro potency assays with this compound.
Issue 1: Lower than Expected Potency in SPP1-Positive Cells
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low SPP1 Receptor Density | Quantify cell surface SPP1 expression. | Use flow cytometry to determine the antigen density. Compare with cell lines known to have high SPP1 expression. |
| Inefficient ADC Internalization | Perform an internalization assay. | Utilize a pH-sensitive dye-labeled antibody or a quenching-based assay to visualize and quantify the uptake of the ADC over time. |
| Cellular Resistance to DM1 | Determine the IC50 of free DM1. | Treat the target cells with a serial dilution of the unconjugated DM1 payload to assess their intrinsic sensitivity. |
| Impaired Lysosomal Function | Assess lysosomal activity. | Reduced lysosomal proteolytic activity can hinder the release of the DM1 payload. Consider using lysosomal function assays. |
| Drug Efflux Pump Overexpression | Evaluate the expression of MDR proteins. | Overexpression of multidrug resistance (MDR) transporters can lead to the efflux of the DM1 payload from the cell. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Cell Culture | Standardize cell culture procedures. | Maintain a consistent cell passage number, seeding density, and growth phase. Regularly check for mycoplasma contamination. |
| Reagent Quality and Storage | Verify the integrity of this compound and other reagents. | Store this compound at the recommended temperature and avoid multiple freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored correctly. |
| Assay Protocol Deviations | Review and standardize the experimental protocol. | Ensure consistent incubation times, reagent concentrations, and washing steps across all experiments. |
Data Presentation
The in vitro cytotoxicity of this compound is typically evaluated across a panel of cancer cell lines with varying levels of SPP1 expression. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify potency.
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs in Non-Hodgkin's Lymphoma Cell Lines [1]
| Antibody Target | Cell Line | Histology | Linker | IC50 (ng/mL) |
| CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | MCC | 0.06 nM |
| CD30 | HH | Cutaneous T-Cell Lymphoma | MCC | < 0.13 nM |
| CD30 | L428 | Hodgkin Lymphoma | MCC | < 0.13 nM |
Note: The provided reference uses an MCC linker, but the DM1 payload is the same as in this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Target cancer cell lines (SPP1-positive and negative controls)
-
Complete cell culture medium
-
This compound, unconjugated antibody, and free DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[3]
-
ADC Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.[3]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[3]
Antibody Internalization Assay (Flow Cytometry-Based)
This protocol uses a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes to quantify internalization.
Materials:
-
Target cells
-
This compound or antibody labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in flow cytometry buffer.
-
Labeling: Add the pH-sensitive dye-labeled this compound to the cells at a predetermined optimal concentration.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a negative control, incubate a set of cells at 4°C.
-
Washing: Wash the cells with cold flow cytometry buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pH-sensitive dye.
-
Data Analysis: The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of internalization.
Quantification of Cell Surface SPP1 by Flow Cytometry
Materials:
-
Target cells
-
Primary antibody against SPP1
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in flow cytometry buffer.
-
Blocking: Incubate cells with an Fc block to prevent non-specific binding.
-
Primary Antibody Staining: Incubate cells with the primary anti-SPP1 antibody or an isotype control at the recommended concentration.
-
Washing: Wash the cells with flow cytometry buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is unconjugated, incubate the cells with a fluorochrome-conjugated secondary antibody.
-
Washing: Wash the cells with flow cytometry buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the cells stained with the anti-SPP1 antibody to the MFI of the isotype control to determine the level of SPP1 expression.
Visualizations
SPP1 Signaling Pathway
Secreted Phosphoprotein 1 (SPP1 or Osteopontin) mediates its effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44.[4][5] This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, migration, and invasion.[4][5]
Caption: SPP1 binds to integrin and CD44 receptors, activating downstream signaling.
Experimental Workflow for Troubleshooting Low In Vitro Potency
Caption: A logical workflow for troubleshooting low in vitro potency of this compound.
References
Technical Support Center: SPP-DM1 Antibody-Drug Conjugate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of SPP-DM1 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is an this compound ADC and how does it work?
A1: An this compound Antibody-Drug Conjugate is a targeted cancer therapy consisting of three components:
-
A monoclonal antibody that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.
-
The cytotoxic payload DM1 (a maytansinoid derivative), which is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1]
-
The SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linker , which is a cleavable linker that connects the antibody to the DM1 payload. This linker is designed to be stable in systemic circulation but is cleaved within the reducing environment of the target cell, releasing the DM1 payload.[2]
The ADC is designed to selectively bind to cancer cells overexpressing the target antigen. Following binding, the ADC is internalized, and the DM1 payload is released, leading to cancer cell death.[1]
Q2: What are the primary mechanisms of off-target toxicity observed with this compound ADCs?
A2: Off-target toxicity with this compound ADCs can occur through several mechanisms:
-
Premature Payload Release: The disulfide bond in the SPP linker can be cleaved prematurely in the bloodstream before the ADC reaches the tumor. This releases the potent DM1 payload systemically, where it can damage healthy, rapidly dividing cells.[1][2]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may also be expressed at low levels on healthy cells. The ADC can bind to these cells, leading to their unintended destruction.[1][3]
-
Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.[1][4]
-
Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to bind to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.[1]
Q3: What are the common types of toxicities associated with DM1-based ADCs?
A3: Based on preclinical and clinical data, common toxicities associated with DM1-based ADCs include:
-
Hepatotoxicity: Elevated liver enzymes are a frequent finding.[1][5]
-
Thrombocytopenia: A decrease in platelet count is a common hematologic toxicity.[1][3][5]
-
Neutropenia: A reduction in neutrophils, a type of white blood cell, is often observed.[3][5]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported.[1]
-
Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents like DM1.[1][3]
-
Ocular Toxicity: Blurred vision, dry eyes, and other eye-related side effects can occur.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro or in vivo experiments with this compound ADCs.
| Problem | Potential Causes | Troubleshooting Steps |
| High cytotoxicity in antigen-negative (Spp-) cells in vitro. | 1. Premature cleavage of the SPP linker in the culture medium.2. Non-specific uptake of the ADC by the cells.3. Bystander effect from a small population of contaminating antigen-positive cells. | 1. Perform a linker stability assay in the culture medium.2. Use a lower concentration of the ADC.3. Ensure the purity of your antigen-negative cell line.4. Conduct a bystander effect assay to quantify this phenomenon.[1] |
| Unexpectedly high in vivo toxicity (e.g., rapid weight loss, signs of distress in animal models). | 1. The administered dose is too high.2. The SPP linker is unstable in vivo, leading to systemic payload release.3. "On-target, off-tumor" toxicity due to target antigen expression in vital organs. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[1]2. Analyze plasma samples to measure free DM1 levels over time.[1]3. Evaluate target antigen expression in normal tissues of the animal model using immunohistochemistry (IHC).[1] |
| Low in vitro potency against antigen-positive (Spp+) cells. | 1. Low level of target antigen expression on the target cells.2. Inefficient internalization of the ADC.3. Resistance of the cell line to the DM1 payload. | 1. Quantify target receptor density on the cell surface using flow cytometry.[1]2. Perform an internalization assay to confirm the ADC is being taken up by the cells.[1]3. Determine the IC50 of free DM1 on the target cells to check for inherent resistance.[1] |
| Inconsistent results between experimental batches. | 1. Variation in the drug-to-antibody ratio (DAR) of the ADC batches.2. Degradation of the ADC during storage.3. Inconsistent cell culture conditions. | 1. Characterize each new batch of ADC for its DAR and aggregation state.[1]2. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[1]3. Standardize cell culture protocols and passage numbers. |
Data Presentation
Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs
This table summarizes the half-maximal inhibitory concentration (IC50) values of various DM1-based ADCs on antigen-positive and antigen-negative cell lines. A lower IC50 value indicates higher potency.
| ADC | Target Antigen | Cell Line | Antigen Status | IC50 (nmol/L) | Reference |
| anti-CD30-MCC-DM1 | CD30 | L428 | Positive | 0.05 - 0.13 | [6] |
| anti-CD30-MCC-DM1 | CD30 | Jurkat | Negative | >100 | [6] |
| T-SA1-DM1 | HER2 | SKOV3 | Positive | ~1.5 | [7] |
| T-SA1-DM1 | HER2 | SKBR-3 | Positive | ~2.1 | [7] |
| T-SA1-DM1 | HER2 | MCF-7 | Negative | >1200 | [7] |
| T-SA2-DM1 | HER2 | MDA-MB-231 | Negative | >750 | [7] |
Table 2: Comparative Toxicity Profile of Cleavable vs. Non-Cleavable Linkers
This table provides a general comparison of the toxicity profiles of ADCs with cleavable (like SPP) and non-cleavable (like SMCC) linkers.
| Parameter | Cleavable Linker (e.g., SPP) | Non-Cleavable Linker (e.g., SMCC) | Reference |
| Plasma Stability | Lower; susceptible to premature cleavage. | Higher; payload released only after antibody degradation. | [8] |
| Off-Target Toxicity | Generally higher due to potential for premature payload release. | Generally lower due to increased stability. | [8] |
| Bystander Effect | Yes, if the payload is membrane-permeable. | No, the payload-linker-amino acid complex is typically not membrane-permeable. | |
| Efficacy against Heterogeneous Tumors | Potentially higher due to the bystander effect. | Lower, as it only kills antigen-positive cells. | [4] |
| Grade ≥ 3 Adverse Events | Higher incidence reported in a meta-analysis. | Lower incidence reported in a meta-analysis. |
Mandatory Visualizations
Caption: this compound ADC on-target mechanism and pathways leading to off-target toxicity.
Caption: Workflow for evaluating and mitigating the off-target toxicity of this compound ADCs.
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on both antigen-positive and antigen-negative cell lines to assess its specificity and off-target cytotoxicity.[1][9]
Materials:
-
Antigen-positive (Spp+) and antigen-negative (Spp-) cell lines
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count Spp+ and Spp- cells.
-
Seed the cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.[10]
-
Remove the medium from the wells and add 100 µL of the diluted ADC or fresh medium (for untreated controls).
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model (sigmoidal curve).[9]
-
Protocol 2: In Vitro Plasma Linker Stability Assay
Objective: To assess the stability of the this compound ADC and quantify the rate of premature DM1 payload release in plasma.[11][12]
Materials:
-
This compound ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for free payload quantification
Methodology:
-
Sample Preparation and Incubation:
-
Time-Point Sampling:
-
Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[12]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis (Quantification of Free DM1):
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free DM1.[11]
-
-
Data Analysis:
-
Plot the concentration of free DM1 against time for both the plasma and PBS samples.
-
Calculate the rate of payload release in plasma. This provides an indication of the linker's stability in circulation.
-
Protocol 3: In Vivo Toxicity Assessment in Rodent Models
Objective: To evaluate the in vivo toxicity profile of the this compound ADC and determine the maximum tolerated dose (MTD).[13][14]
Materials:
-
Relevant rodent model (e.g., mice or rats)
-
This compound ADC and vehicle control
-
Standard laboratory equipment for animal housing, dosing, and monitoring
Methodology:
-
Dose-Ranging Study:
-
Administer single doses of the this compound ADC at escalating dose levels to different groups of animals. Include a vehicle control group.
-
The route of administration should be clinically relevant (typically intravenous).
-
-
Clinical Observations:
-
Pathology:
-
At the end of the study, perform a full necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect and preserve major organs and tissues for histopathological examination by a certified pathologist.[14]
-
-
Data Analysis:
-
Analyze body weight changes, clinical pathology data, and histopathology findings to identify any dose-related toxicities.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity. This information is crucial for designing subsequent efficacy studies.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Safety Assessment Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing SPP-DM1 Conjugation Reactions
Welcome to the technical support center for SPP-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the conjugation of this compound to antibodies.
Troubleshooting Guide: Common Issues in this compound Conjugation
This section addresses specific issues that may arise during the synthesis and purification of this compound Antibody-Drug Conjugates (ADCs), providing potential causes and actionable solutions.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Yields
A common challenge in ADC development is achieving the desired drug-to-antibody ratio, which is a critical quality attribute for ensuring therapeutic efficacy and safety.[1][2]
Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Several factors can contribute to low this compound conjugation efficiency. A systematic evaluation of each step in the process is crucial for identifying the root cause.
Step 1: Verify Reagent Quality and Storage
The integrity of your reagents is critical for a successful conjugation reaction.[3]
-
This compound: This drug-linker conjugate should be stored under specific conditions to prevent degradation. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[3] Ensure the this compound has not undergone multiple freeze-thaw cycles. To improve solubility, you can warm the tube to 37°C and briefly sonicate it in an ultrasonic bath.[3]
-
Antibody: The purity and concentration of your antibody are paramount. The antibody should be highly pure (>95%) as impurities like other proteins (e.g., BSA) can compete for conjugation sites, reducing efficiency.[3] It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL to avoid slow reaction kinetics due to dilution.[3]
Step 2: Optimize Antibody Reduction (for Cysteine-Based Conjugation)
For conjugation to cysteine residues, the reduction of interchain disulfide bonds to generate free thiol groups is a critical preceding step.[3]
-
Incomplete Reduction: Incomplete or uncontrolled reduction of the antibody's disulfide bonds will directly lead to a lower number of available sites for this compound conjugation.[3]
-
Reducing Agent: The choice and concentration of the reducing agent (e.g., DTT, TCEP) are critical. The concentration directly impacts the number of generated thiol groups. It is crucial to perform a concentration titration to find the optimal level for your specific antibody.[3]
-
Reaction Conditions: Temperature and incubation time for the reduction reaction need to be optimized. Higher temperatures generally lead to a greater number of free thiols.[3]
-
Removal of Excess Reducing Agent: It is essential to remove the excess reducing agent after the reduction step and before the addition of this compound. Residual reducing agent can react with the maleimide (B117702) group of the SPP linker, rendering it unavailable for conjugation.[3]
Step 3: Optimize Conjugation Reaction Conditions
The reaction between the maleimide group of the SPP linker and the thiol groups on the reduced antibody is sensitive to several parameters.[3]
-
pH: The pH of the conjugation buffer is critical. Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5. A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can decrease the reactivity of the thiol groups.[3]
-
Molar Ratio of this compound to Antibody: Increasing the molar equivalents of the this compound linker-payload relative to the antibody can drive the reaction towards a higher DAR. However, an excessively high ratio can lead to ADC aggregation and faster clearance from circulation.[3]
-
Co-solvent: The hydrophobicity of the DM1 payload can lead to poor solubility of the this compound conjugate in aqueous buffers. Introducing a small amount of an organic co-solvent, such as DMSO or DMA, can improve solubility and conjugation efficiency. However, high concentrations of organic solvents can denature the antibody.[3]
-
Reaction Time and Temperature: These parameters should be systematically optimized. While longer reaction times can increase conjugation, they may also promote aggregation or degradation.[3]
Issue 2: ADC Aggregation During Storage or in Plasma
Question: Our this compound ADC shows increased aggregation during storage or when tested in plasma. What is the cause and how can we mitigate this?
Answer: ADC aggregation is a critical quality attribute to control, as it can impact efficacy, stability, and immunogenicity.[2] The conjugation of the hydrophobic DM1 payload can increase the propensity for the antibody to aggregate.[1][2]
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.
-
Buffer Conditions: Screen different buffer formulations, pH, and excipients to find conditions that minimize aggregation. Avoid buffer conditions near the isoelectric point (pI) of the antibody.[2]
-
Purification: Implement a Hydrophobic Interaction Chromatography (HIC) step to remove high DAR species which are more prone to aggregation. A final polishing step with Size Exclusion Chromatography (SEC) can remove remaining aggregates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?
The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased aggregation, and potential toxicity. For maytansinoid-based ADCs like those with DM1, a DAR in the range of 2 to 4 has often been found to provide a good therapeutic index. However, the optimal DAR is specific to the antibody, linker, payload, and target antigen, and should be determined empirically.[2]
Q2: How does the choice of linker affect the stability and efficacy of an this compound ADC?
The linker plays a crucial role in the stability and efficacy of an ADC. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker containing a disulfide bond.[4] This disulfide bond is designed to be stable in the bloodstream and release the DM1 payload in the reducing environment inside the target cell.[4] This targeted release minimizes off-target toxicity.[4] In contrast, non-cleavable linkers (e.g., SMCC) release the payload only after the entire antibody is degraded within the lysosome of the target cell, which can lead to lower off-target toxicity but potentially a less pronounced "bystander effect".[2]
Q3: What are the key analytical methods for characterizing this compound ADCs?
Several analytical techniques are essential for characterizing this compound ADCs:
-
UV/Vis Spectroscopy: Used to determine the average DAR by measuring the absorbance at two different wavelengths (e.g., 252 nm and 280 nm) and using the known extinction coefficients of the antibody and DM1.[1]
-
Size Exclusion Chromatography (SEC-HPLC): Assesses the purity of the ADC and detects the presence of high molecular weight species (aggregates).[1][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs, providing information on the distribution of drug loading.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS): Used to determine the DAR distribution by analyzing the reduced light and heavy chains of the antibody.[1]
Q4: What causes premature cleavage of the SPP (disulfide) linker and how can it be addressed?
The disulfide bond in the SPP linker is susceptible to cleavage by reducing agents. Premature cleavage in the bloodstream can lead to the release of the potent DM1 payload, causing systemic toxicity and reducing therapeutic efficacy. To address this, one can evaluate the linker chemistry. If the SPP linker proves too labile for a specific antibody or in vivo model, exploring linkers with enhanced stability may be necessary.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for optimizing this compound conjugation reactions. These values should be considered as starting points, and empirical optimization is crucial for each specific antibody and application.
| Parameter | Recommended Range/Consideration | Potential Issue if Not Optimal |
| Antibody Purity | >95% | Competing reactions from impurities[3] |
| Antibody Concentration | >0.5 mg/mL | Dilute reaction, slow kinetics[3] |
| Reducing Agent (DTT) | 1-20 mM (titration recommended) | Insufficient free thiols for conjugation[3] |
| Reduction Temperature | 25-56°C (optimization needed) | Incomplete disulfide bond reduction[3] |
| Conjugation pH | 6.5 - 7.5 | Maleimide hydrolysis or low thiol reactivity[3] |
| This compound:Antibody Molar Ratio | Titrate to find optimal ratio | Low DAR or ADC aggregation[3] |
| Co-solvent (e.g., DMSO) | Titrate, use minimal amount | Poor solubility of this compound or antibody denaturation[3] |
Experimental Protocols
Protocol 1: Antibody Reduction (for Cysteine-Based Conjugation)
-
Prepare the antibody in a suitable buffer (e.g., PBS).[3]
-
Add the reducing agent (e.g., DTT or TCEP) to the desired final concentration.[3]
-
Incubate the reaction mixture at the chosen temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[3]
-
Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[3]
Protocol 2: this compound Conjugation
-
Immediately after removing the excess reducing agent, add the this compound solution to the reduced antibody. The this compound should be freshly prepared in a suitable solvent (e.g., DMSO).[3]
-
Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for the optimized reaction time (e.g., 1-4 hours).[3]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[3]
-
Purify the resulting ADC from unconjugated this compound and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Mechanism of action of this compound ADC.
References
Technical Support Center: SPP-DM1 Antibody-Drug Conjugate
Welcome to the technical support center for the SPP-DM1 Antibody-Drug Conjugate (ADC). This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the use of this compound, with a specific focus on preventing premature linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is an antibody-drug conjugate that utilizes a monoclonal antibody to target a specific antigen on cancer cells.[1] The antibody is connected via an "SPP" linker to the cytotoxic payload "DM1".[2] DM1 is a potent maytansinoid that inhibits microtubule formation, leading to cell cycle arrest and apoptosis.[3][4] The SPP linker is a disulfide-containing linker designed to be cleaved in the reducing environment inside a target cell, releasing the DM1 payload.[5][6]
Q2: What is premature linker cleavage and why is it a concern?
A: Premature linker cleavage is the unintended release of the DM1 payload from the antibody while the ADC is still in systemic circulation, before it reaches the target tumor cells.[5] This is a significant concern for two main reasons:
-
Increased Off-Target Toxicity: The released, highly potent DM1 payload can damage healthy, rapidly dividing cells, leading to systemic toxicity.[5][7]
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[5][7]
Q3: What causes premature cleavage of the SPP (disulfide) linker?
A: The SPP linker contains a disulfide bond, which is susceptible to cleavage by reducing agents.[5] While the intracellular environment has a high concentration of reducing agents like glutathione, which facilitates payload release within the tumor cell, the linker can also be vulnerable to trace reducing agents in the plasma.[5][] Factors that influence the stability of disulfide linkers include:
-
Plasma Reductants: Small molecules and protein thiols in the blood can reduce the disulfide bond.[]
-
Steric Hindrance: The degree of steric hindrance around the disulfide bond can significantly impact its stability. Linkers with more steric hindrance are generally more stable in circulation.[5][9]
-
Conjugation Site: The location of the linker on the antibody can expose it to varying degrees of solvent and plasma components, affecting its stability.[5][10]
Q4: How does the this compound linker differ from a non-cleavable linker like SMCC-DM1?
A: The key difference lies in the mechanism of payload release.[5]
-
SPP (Cleavable): Releases the DM1 payload upon cleavage of the disulfide bond in a reducing environment. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5][11]
-
SMCC (Non-cleavable): Releases the payload (as Lys-SMCC-DM1) only after the entire antibody is degraded within the lysosome of the target cell. Non-cleavable linkers generally exhibit higher plasma stability but may have a less pronounced bystander effect.[5][11]
Troubleshooting Guide: Premature Cleavage
Issue 1: My in vitro plasma stability assay shows rapid loss of DM1 from the antibody.
-
Possible Cause: The experimental conditions may be promoting disulfide bond reduction.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure the incubation is performed at physiological conditions (37°C, pH 7.4). Verify the quality of the plasma used.[5]
-
Check Analytical Methods: Ensure your analytical method (e.g., LC-MS) is not causing in-source fragmentation or dissociation of the ADC. Use native mass spectrometry conditions where possible for cysteine-conjugated ADCs.[5]
-
Issue 2: High levels of free DM1 payload are detected in my in vivo plasma samples, but the total antibody concentration remains stable.
-
Possible Cause: This is a direct indicator of premature linker cleavage in vivo.[5]
-
Troubleshooting Steps:
-
Evaluate Linker Chemistry: The SPP linker may be too labile in the specific in vivo model. Consider exploring linkers with increased steric hindrance around the disulfide bond to enhance stability.[9][12]
-
Investigate Conjugation Site: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different sites on the antibody.[9] Less solvent-accessible sites may improve stability.[10]
-
Consider Alternative Linkers: For maximum stability, a non-cleavable linker like SMCC could be evaluated.[] However, be mindful of the potential impact on the bystander effect.[11]
-
Issue 3: The this compound ADC shows increased aggregation during storage or in plasma.
-
Possible Cause: The DM1 payload is hydrophobic, and at higher drug-to-antibody ratios (DARs), this can lead to intermolecular interactions and aggregation.[]
-
Troubleshooting Steps:
-
Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[5]
-
Formulation Optimization: Evaluate different buffer conditions and excipients to improve the solubility and stability of the ADC.
-
Incorporate Hydrophilic Linkers: Using linkers that incorporate hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload and reduce aggregation.[][15]
-
Quantitative Data Summary
This table summarizes representative data on the plasma stability of different ADC linker types. Note that direct comparisons should be made with caution as experimental conditions can vary.
| Linker Type | ADC Construct | Plasma Source | Stability Metric (Half-life or % Intact) | Reference |
| Cleavable (Disulfide) | T-SPP-DM1 | Not specified | Faster clearance than T-DM1 | [11] |
| Cleavable (Peptide) | Ab-CX-DM1 (Triglycyl Peptide) | Mouse | 9.9 days | [11] |
| Non-cleavable (Thioether) | Ab-SMCC-DM1 | Mouse | 10.4 days | [11] |
| Non-cleavable (Thioether) | T-DM1 (Kadcyla®) | Rat | ~4.56 days | [6][11] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma over time by measuring the amount of intact ADC.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
-80°C freezer
-
Analytical system (e.g., LC-MS, HPLC)
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).[5]
-
Incubation: Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[5][15]
-
Time-Point Collection: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample. Immediately freeze the collected aliquots at -80°C to halt any further degradation.[5][15]
-
Sample Analysis:
-
Intact ADC Analysis (LC-MS): Thaw samples and analyze the intact ADC to determine the average DAR. A decrease in DAR over time indicates payload loss.[5]
-
Free Payload Analysis (LC-MS/MS): Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of released DM1.[11]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM1 released over time to determine the plasma half-life of the ADC.[11]
Visualizations
Caption: Mechanism of this compound action and the pathway of premature linker cleavage.
Caption: Decision tree for troubleshooting premature linker cleavage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
SPP-DM1 ADC batch-to-batch variability solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the research and development of SPP-DM1 Antibody-Drug Conjugates (ADCs). Our goal is to help you mitigate batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the drug-to-antibody ratio (DAR) for different batches of our this compound ADC. What are the potential causes and how can we improve consistency?
A1: Inconsistent DAR is a critical issue that can impact the therapeutic efficacy and safety of your ADC.[1] Variability often originates from the conjugation chemistry, antibody characteristics, or analytical methods used. Key factors include:
-
Inconsistent Molar Ratios of Reactants: Precisely controlling the molar ratio of the DM1 payload and SPP linker to the antibody is crucial. Ensure accurate concentration determination of all starting materials before initiating the conjugation reaction.[1]
-
Variability in Antibody Thiol Groups: For cysteine-linked ADCs like those using this compound, ensuring complete and consistent reduction of interchain disulfide bonds is essential for uniform conjugation.[1]
-
Linker-Payload Instability: Use freshly prepared linker-payload solutions, as their stability can impact conjugation efficiency.[2]
-
Suboptimal Reaction Conditions: Factors like reaction time, temperature, and pH must be tightly controlled. Conduct optimization studies to identify the conditions that yield the desired DAR consistently.[2]
Q2: Our this compound ADC batches show high and variable levels of aggregation. What leads to this, and how can we mitigate it?
A2: ADC aggregation is a critical quality attribute, as it can affect efficacy, stability, and immunogenicity.[1] The conjugation of the hydrophobic DM1 payload increases the propensity for the antibody to aggregate.[1][3]
-
Hydrophobicity of the DM1 Payload: Higher DARs increase overall hydrophobicity and the risk of aggregation. Consider optimizing the DAR to balance potency and stability.[1]
-
Buffer Conditions: Avoid buffer conditions near the isoelectric point (pI) of the antibody, as this can reduce solubility and promote aggregation.[1]
-
Manufacturing and Storage Stress: Minimize physical stress from vigorous mixing or multiple freeze-thaw cycles.[1][2] Store the ADC at recommended temperatures and protect it from light.[1][4]
-
High Protein Concentration: If feasible, perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions that can lead to aggregation.[1]
Q3: We are seeing inconsistent IC50 values in our in vitro potency assays between experiments with the same cell line. What are the potential causes and solutions?
A3: Variability in in vitro potency is a common challenge that can stem from the ADC itself, cell culture conditions, or the assay protocol.[1]
-
ADC Quality and Handling:
-
Aggregation: Ensure the ADC is not aggregated before use, as this can affect its potency. Characterize the aggregation state using methods like Size Exclusion Chromatography (SEC).[1]
-
Stability: Verify the stability of your ADC in the assay medium.
-
Freeze-Thaw Cycles: Aliquot the ADC stock to minimize freeze-thaw cycles.[1][2]
-
-
Cell Culture Conditions:
-
Assay Protocol:
-
Antigen Expression Levels:
-
Variable Antigen Expression: Monitor the expression level of the target antigen on the cell surface using flow cytometry, as this can vary with cell passage and culture conditions.[1]
-
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Inaccurate reactant concentrations | Verify the concentration of the antibody, this compound linker, and reducing agent using reliable methods (e.g., UV-Vis spectroscopy, A280 for antibody). |
| Incomplete reduction of disulfide bonds | Optimize the concentration of the reducing agent (e.g., DTT) and the reduction time and temperature. Monitor the reaction to ensure completion. |
| Side reactions or degradation of linker/payload | Use high-purity, fresh reagents. Minimize exposure of the linker-payload to light and moisture. |
| Inconsistent purification | Standardize the purification method (e.g., dialysis, tangential flow filtration) to ensure consistent removal of unconjugated payload and reagents. |
| Analytical method variability | Validate the analytical method used for DAR determination (e.g., HIC, LC-MS). Ensure consistent sample preparation and instrument parameters. |
Issue 2: High Levels of Aggregation
| Potential Cause | Recommended Action |
| High DAR leading to increased hydrophobicity | Evaluate a range of DARs to find the optimal balance between potency and aggregation. A DAR of 2 to 4 is often a good starting point for maytansinoid ADCs.[1] |
| Suboptimal formulation buffer | Conduct a formulation screening study to identify a buffer with optimal pH and excipients (e.g., sugars, surfactants) that stabilize the ADC.[2] |
| Stress during processing and storage | Avoid vigorous agitation. Implement controlled freezing and thawing protocols. Store at the recommended temperature (e.g., 2-8°C or -80°C).[1][2] |
| Residual impurities from conjugation | Ensure the purification process effectively removes any residual cross-linking agents or organic solvents that might promote aggregation. |
Quantitative Data Summary
The following tables provide examples of expected data for this compound ADC batches, highlighting acceptable variability and flagging potential issues.
Table 1: Batch-to-Batch Comparison of Key Quality Attributes
| Batch ID | Average DAR (by HIC) | % Monomer (by SEC) | % Aggregates (by SEC) | Potency (IC50, nM) | Status |
| This compound-001 | 3.8 | 98.5% | 1.5% | 1.2 | Pass |
| This compound-002 | 3.9 | 98.2% | 1.8% | 1.1 | Pass |
| This compound-003 | 2.5 | 99.1% | 0.9% | 5.8 | Fail (Low DAR & Potency) |
| This compound-004 | 4.5 | 92.0% | 8.0% | 0.9 | Fail (High Aggregation) |
Table 2: Example Hydrophobic Interaction Chromatography (HIC) Results for DAR Calculation
| Species | Batch this compound-001 (% Peak Area) | Batch this compound-003 (% Peak Area) |
| DAR 0 | 5.0 | 25.0 |
| DAR 2 | 20.0 | 50.0 |
| DAR 4 | 65.0 | 25.0 |
| DAR 6 | 10.0 | 0.0 |
| Calculated Average DAR | 3.8 | 2.5 |
Experimental Protocols
Determination of Aggregates by Size Exclusion Chromatography (SEC)
This method separates proteins based on their size to quantify the monomer, aggregates, and fragments.
-
LC System: Agilent 1260 Infinity LC or equivalent.[6]
-
Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm or equivalent.[6]
-
Mobile Phase: 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 1-2 µL.[6]
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to elute all species (typically 15-20 minutes).
-
Integrate the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Calculate the percentage of each species based on the peak area.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated hydrophobic DM1 molecules.
-
LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[8]
-
Column: TSKgel Butyl-NPR (Tosoh) or equivalent.[7]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[8]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 2 mg/mL in 1M ammonium sulfate.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute the different drug-loaded species.
-
Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Complete culture medium.
-
This compound ADC and unconjugated antibody (control).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells and cells treated with the unconjugated antibody as controls.
-
Incubate the plates for a predetermined duration (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. agilent.com [agilent.com]
- 7. Analytical comparability to evaluate impact of manufacturing changes of ARX788, an Anti-HER2 ADC in late-stage clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Troubleshooting SPP-DM1 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background issues in assays involving SPP-DM1 antibody-drug conjugates (ADCs). The following resources offer troubleshooting strategies and detailed protocols to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of assays is it commonly used?
A1: this compound is an antibody-drug conjugate (ADC). It consists of a monoclonal antibody linked to the cytotoxic agent DM1 (a maytansinoid derivative) via a linker called SPP. This compound is not an assay itself but is the subject of various analytical and functional assays. Common assays include ELISA (Enzyme-Linked Immunosorbent Assay) for quantification in biological matrices, cell-based cytotoxicity assays (like MTT or CellTiter-Glo) to determine potency (IC50), and various chromatographic and mass spectrometry methods for characterization (e.g., determining the drug-to-antibody ratio, or DAR).[1][2][3][4][5]
Q2: What are the primary causes of high background in an this compound ELISA?
A2: High background in an ELISA for this compound can obscure specific signals and reduce assay sensitivity.[6] The main causes are generally related to non-specific binding and can include:
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Insufficient Blocking: Failure to block all unoccupied sites on the microplate wells.[6][7]
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Inadequate Washing: Residual unbound ADC or detection reagents remaining in the wells.[6][7][8][9]
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High Antibody Concentration: Using overly concentrated capture or detection antibodies.
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Hydrophobicity of the ADC: The DM1 payload is hydrophobic, which can increase the propensity of the ADC to bind non-specifically to plastic surfaces or other proteins.[4][10]
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Contamination: Contamination of buffers or reagents can lead to unwanted enzymatic activity or binding.[8][9]
-
Cross-reactivity: The detection antibody may be binding to other molecules in the sample matrix.[11]
Q3: Can the drug-to-antibody ratio (DAR) of my this compound ADC affect assay background?
A3: Yes, the DAR can influence the behavior of the ADC in an immunoassay. Higher DAR values increase the overall hydrophobicity of the ADC molecule due to the nature of the DM1 payload.[4] This increased hydrophobicity can lead to greater non-specific binding to the assay plate or other surfaces, potentially contributing to higher background. Inconsistent DAR between batches can also lead to variability in assay results.[2]
Troubleshooting High Background in this compound ELISA
High background can significantly impact the quality of your data. The following table outlines common causes and provides structured solutions to address them.
| Potential Cause | Recommended Solution | Experimental Step |
| Insufficient Blocking | Optimize the blocking buffer. Increase blocking incubation time (e.g., to 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking solutions).[6][12] | Plate Blocking |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer from wells.[6][9] Add a mild detergent like 0.05% Tween-20 to the wash buffer to reduce non-specific interactions.[6][10] | Washing Steps |
| Suboptimal Antibody Concentration | Titrate the capture and detection antibodies to find the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations are a common cause of non-specific binding.[7][10] | Antibody Incubation |
| Non-Specific Binding of ADC | Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the antibody dilution buffer.[13] Increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl) to disrupt electrostatic interactions.[13] | Sample/Antibody Incubation |
| Cross-Reactivity of Detection Antibody | Run a control with no primary antibody to see if the secondary antibody is binding non-specifically.[11] If so, consider using a pre-adsorbed secondary antibody.[11] | Detection Step |
| Contaminated Reagents | Prepare fresh buffers. Use sterile, high-purity water. Filter buffers if necessary.[12] | Reagent Preparation |
| Extended Incubation or Reading Time | Adhere to the recommended incubation times in the protocol. Read the plate immediately after adding the stop solution.[12] | Incubation & Reading |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
Objective: To determine the most effective blocking agent to minimize non-specific binding of the this compound ADC and detection reagents.
Methodology:
-
Coat a 96-well ELISA plate with the appropriate capture antibody as per your standard protocol.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare several different blocking buffers to test. Examples include:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% BSA in PBS
-
1% non-fat dry milk in PBS
-
A commercial ELISA blocking buffer
-
-
Add 200 µL of the different blocking buffers to separate sets of wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly.
-
Proceed with the rest of your ELISA protocol, ensuring some wells for each blocking condition are "no-analyte" controls (blank) to assess the background signal.
-
Compare the optical density (OD) values of the blank wells for each blocking condition. The condition that yields the lowest OD is the most effective at preventing non-specific binding.
Protocol 2: Titration of Detection Antibody
Objective: To find the optimal concentration of the detection antibody that maximizes the specific signal while minimizing the background.
Methodology:
-
Prepare your ELISA plate up to the step before adding the detection antibody. This includes coating with the capture antibody, blocking, and incubating with a known concentration of your this compound ADC standard.
-
Prepare a serial dilution of your detection antibody in your optimized antibody dilution buffer. For example, if the recommended concentration is 1 µg/mL, you might test 2, 1, 0.5, 0.25, and 0.125 µg/mL.
-
Add the different concentrations of the detection antibody to the wells. Include wells with no this compound ADC (blanks) for each antibody concentration to measure the background.
-
Complete the remaining steps of your ELISA protocol (incubation, washing, substrate addition, and reading).
-
Plot the OD values for both the standard and the blank wells against the detection antibody concentration.
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Select the concentration that gives a high signal for the standard and a low signal for the blank (i.e., the best signal-to-noise ratio).
Visual Guides
Caption: General experimental workflow for an this compound ELISA, highlighting key stages where high background can originate.
Caption: A logical troubleshooting workflow for diagnosing and resolving high background in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. jg-biotech.com [jg-biotech.com]
- 10. benchchem.com [benchchem.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Dosage for In Vivo SPP-DM1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with SPP-DM1 in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate (ADC). The monoclonal antibody component targets a specific antigen on the surface of tumor cells. Upon binding, the ADC is internalized by the cell through endocytosis. Inside the cell, the SPP linker is cleaved, releasing the cytotoxic payload, DM1. DM1 is a potent microtubule-disrupting agent. It binds to the tips of microtubules, suppressing their dynamics and leading to cell cycle arrest in the G2-M phase and ultimately, apoptosis (cell death).
Q2: What are the key considerations for designing an in vivo dosage regimen for this compound?
A2: The primary challenge in designing an ADC dosage regimen is its narrow therapeutic window, where toxic effects can appear before reaching the maximum efficacious dose. Key considerations include:
-
Target Antigen Expression: The level of target antigen expression on both tumor and normal tissues can influence efficacy and on-target, off-tumor toxicity.
-
Linker Stability: The linker should be stable in circulation to prevent premature release of the cytotoxic payload but allow for efficient release within the tumor cell.
-
Drug-to-Antibody Ratio (DAR): A higher DAR increases the amount of payload delivered per cell but can also increase toxicity. The optimal DAR is dependent on the maximum tolerated dose (MTD) and target expression.
-
Dosing Schedule: Optimizing the dosing frequency (e.g., every week vs. every 3 weeks) and capping the treatment duration can help mitigate cumulative toxicities like peripheral neuropathy.
-
Body Weight-Based Dosing: In preclinical models and clinical practice, dosing is often based on body weight (mg/kg). Dose capping for heavier subjects is a strategy used in the clinic to avoid overdose.
Q3: How does the SPP linker in this compound compare to other linkers like MCC?
A3: The linker plays a crucial role in the efficacy and safety of an ADC. Disulfide-based linkers like SPP are designed to be cleaved inside the cell where the environment is more reducing. Thioether linkers like SMCC (used in T-DM1, also known as ado-trastuzumab emtansine) are generally more stable in circulation. Studies comparing trastuzumab conjugated to DM1 with either an SPP or MCC linker have shown that the MCC-linked conjugate (T-MCC-DM1) displayed better efficacy, pharmacokinetics, and lower toxicity than the SPP-linked conjugate (T-SPP-DM1). T-SPP-DM1 showed faster plasma clearance.
Troubleshooting Guide
Problem 1: High toxicity observed in animal models (e.g., significant body weight loss).
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD). The SPP linker may have lower stability in circulation compared to other linkers, leading to premature release of DM1 and systemic toxicity.
-
Solution:
-
Dose Reduction: Perform a dose-ranging study to determine the MTD. Start with a lower dose and escalate until signs of toxicity appear.
-
Change Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently (e.g., weekly instead of every three weeks) or fractionating the dose.
-
Monitor Animal Health: Closely monitor animal body weight, behavior, and physical appearance. A weight loss of more than 15-20% is often a criterion for euthanasia in preclinical studies.
-
Evaluate a More Stable Linker: If toxicity persists even at lower efficacious doses, consider using an ADC with a more stable linker, such as a thioether-based linker (e.g., MCC).
-
Problem 2: Lack of anti-tumor efficacy in xenograft models.
-
Possible Cause:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration of DM1 within the tumor cells.
-
"Binding Site Barrier" Effect: In tumors with very high antigen expression, the ADC may bind to the first few layers of cells around the blood vessels, preventing it from penetrating deeper into the tumor.
-
Low Target Antigen Expression: The tumor model may not express sufficient levels of the target antigen for effective ADC binding and internalization.
-
ADC Instability: The this compound conjugate may be clearing from circulation too quickly.
-
-
Solution:
-
Dose Escalation: If no toxicity is observed, carefully escalate the dose. Efficacy studies have used doses of DM1 conjugates ranging from 5 mg/kg to 22 mg/kg.
-
Address the Binding Site Barrier: Co-administer a non-conjugated ("naked") antibody with the ADC. This can help saturate the binding sites on the outer cell layers, allowing the ADC to penetrate deeper into the tumor.
-
Confirm Target Expression: Verify the level of target antigen expression in your tumor model using techniques like immunohistochemistry (IHC) or flow cytometry.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to measure the concentration of the ADC in the plasma over time to assess its stability and clearance rate.
-
Problem 3: Inconsistent results between experimental groups.
-
Possible Cause:
-
Variability in Tumor Size: Starting treatment when tumors have a wide range of initial volumes can lead to inconsistent growth rates and responses.
-
Imprecise Dosing: Inaccurate preparation of the dosing solution or administration can lead to variability.
-
Heterogeneous Tumor Model: The cell line used may have heterogeneous expression of the target antigen.
-
-
Solution:
-
Standardize Tumor Volume: Start treatment when tumors reach a specific, consistent volume (e.g., 100-150 mm³).
-
Ensure Dosing Accuracy: Carefully prepare and verify the concentration of the this compound solution. Use precise administration techniques (e.g., intravenous injection via the tail vein).
-
Characterize Cell Line: Ensure the tumor cell line has stable and uniform expression of the target antigen.
-
Quantitative Data Summary
The following table summarizes representative dosages of DM1-based ADCs used in preclinical in vivo studies. Note that the optimal dose will vary depending on the specific antibody, linker, tumor model, and dosing schedule.
| Antibody Target | Linker | Dose (mg/kg) | Dosing Schedule | Animal Model | Observed Efficacy | Reference |
| HER2 | MCC | 0.3, 1, 3 | Once every 3 weeks for 3 doses | BT-474 EEI Xenograft | Tumor growth delay | |
| HER2 | MCC | 10, 15 | Once every 3 weeks for 3 doses | BT-474 EEI Xenograft | Tumor regression | |
| HER2 | SPP | 22 | Single i.v. dose | MMTV-HER2 Fo5 Xenograft | - | |
| CD19 | SPP | 5 | Every 4 days for 3 doses | RAJI Xenograft | Tumor growth inhibition | |
| CD20 | SPP | 5 | Every 4 days for 2 doses | Granta-519 Xenograft | Tumor growth inhibition | |
| CD22 | SPP | ~5 | Every 4 days for 3 doses | BJAB-luc Xenograft | Tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., RAJI for a CD19-targeted this compound) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Implant cells subcutaneously into the flank of immunocompromised mice (e.g., 5 x 10⁶ cells per mouse).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a sterile vehicle solution (e.g., PBS).
-
Administer this compound intravenously (i.v.) via the tail vein at the predetermined dose and schedule.
-
Include control groups: vehicle control and a non-binding ADC control.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight 2-3 times per week as a measure of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Administer a single intravenous (i.v.) dose of this compound to non-tumor-bearing mice or rats.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Collect blood via an appropriate method (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters, including clearance, volume of distribution, and half-life.
-
Visualizations
Caption: this compound binds to a tumor antigen, is internalized, and releases DM1, which disrupts microtubules, causing cell death.
Caption: A stepwise workflow for determining the optimal in vivo dose of this compound, balancing toxicity and efficacy.
Caption: A decision tree to guide troubleshooting common issues in this compound in vivo experiments.
Technical Support Center: SPP-DM1 ADC Hydrophobicity and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of SPP-DM1 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation during storage?
A1: Aggregation of ADCs like this compound is a multifaceted issue stemming from both the intrinsic properties of the molecule and external environmental factors.[1] The primary drivers are:
-
Physicochemical Properties: The conjugation of the cytotoxic payload, DM1, to the SPP antibody increases the molecule's overall hydrophobicity.[1] These hydrophobic areas on the ADC's surface can interact, leading to self-association and the formation of aggregates to minimize their exposure to the surrounding aqueous environment.[1] A high drug-to-antibody ratio (DAR) can further exacerbate this hydrophobicity and the tendency to aggregate.[1][2]
-
Environmental Stress: Storage and handling conditions are critical. Exposure to thermal stress, repeated freeze-thaw cycles, shaking during transport, and even light can accelerate product degradation and lead to aggregation.[1]
-
Formulation Conditions: The composition of the storage buffer is crucial. Unfavorable conditions, such as a pH near the isoelectric point of the ADC, incorrect salt concentrations, or the presence of residual solvents from the conjugation process, can disrupt the molecule's stability and promote aggregation.[1]
-
Disulfide Bond Scrambling: The interchain disulfide bonds of the antibody can be prone to rearrangement, particularly under the neutral to alkaline pH conditions often used during conjugation. This can result in structural changes that encourage aggregation.[1]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?
A2: The optimal DAR for an ADC represents a balance between efficacy and safety. While a higher DAR can increase potency, it may also lead to faster clearance, increased aggregation, and potential toxicity.[3] For maytansinoid-based ADCs like those utilizing DM1, a DAR in the range of 2 to 4 has frequently been shown to provide a good therapeutic index.[3] However, the ideal DAR is specific to the antibody, linker, payload, and target antigen, and must be determined empirically.[3]
Q3: How does the choice of linker affect the stability and efficacy of an this compound ADC?
A3: The linker is a critical component influencing the stability and efficacy of an this compound ADC. The two main types of linkers are:[3]
-
Cleavable Linkers (e.g., SPP): These are designed to be stable in circulation and release the DM1 payload within the tumor microenvironment or inside the cell in response to specific triggers (e.g., low pH, high glutathione (B108866) levels). This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, premature release of the payload in the bloodstream can increase systemic toxicity.
-
Non-cleavable Linkers (e.g., SMCC): These linkers release the payload only after the lysosomal degradation of the antibody within the target cell. This generally results in lower off-target toxicity and higher plasma stability but may have a less pronounced bystander effect.[2]
Q4: What are the recommended analytical methods to ensure this compound ADC batch-to-batch consistency?
A4: A combination of analytical techniques is recommended to ensure consistency between different batches of this compound ADC:[3]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To quantify aggregates and determine the molar mass of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC, determine the average DAR, and characterize different species.
-
Cell-Based Cytotoxicity Assays: To assess the in vitro potency (IC50) of the ADC.
Troubleshooting Guides
Issue 1: Increased aggregation of this compound ADC is detected by Size Exclusion Chromatography (SEC).
-
Symptom: Your SEC analysis indicates an increase in high molecular weight species (HMWS) after conjugation or during storage.
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrophobic Interactions | The conjugation of the hydrophobic DM1 payload can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider using a more hydrophilic linker (e.g., one containing polyethylene (B3416737) glycol - PEG) or payload. Including excipients like polysorbates in the formulation can also help mitigate hydrophobic interactions.[2][4] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation. Histidine and citrate (B86180) buffers are commonly used for ADCs.[3] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the likelihood of aggregation. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[2][4] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. For long-term storage, consider lyophilization. |
| Mechanical Stress | Vigorous mixing or agitation can lead to aggregation. Handle the ADC solution gently. |
Issue 2: My this compound ADC is aggregating after the conjugation reaction.
-
Symptom: The ADC solution becomes turbid or shows visible precipitates immediately following the conjugation step.
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Molar Ratio of this compound to Antibody | An excessively high ratio of the linker-payload to the antibody can lead to a high DAR and subsequent aggregation. Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation.[4] |
| Suboptimal Conjugation pH | The pH of the conjugation buffer is critical for the efficiency and specificity of the reaction. For thiol-maleimide reactions, a pH between 6.5 and 7.5 is generally optimal. A higher pH can lead to hydrolysis of the maleimide (B117702) group, while a lower pH can decrease the reactivity of the thiol groups.[4] |
| Presence of Organic Co-solvent | Organic solvents used to dissolve the hydrophobic this compound may induce antibody denaturation and aggregation if not removed effectively. Ensure the final concentration of the co-solvent is minimized and perform a buffer exchange step promptly after conjugation. |
Issue 3: Inconsistent in vitro potency (IC50) of this compound ADC between experimental batches.
-
Symptom: Significant variability in the IC50 values of your this compound ADC is observed in cytotoxicity assays using the same cell line.
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variable Drug-to-Antibody Ratio (DAR) | Inconsistent DAR between batches will lead to variable potency. Characterize the DAR of each batch using methods like UV-Vis spectrophotometry or HIC.[3] |
| Presence of Aggregates | Aggregates can have altered biological activity and interfere with accurate concentration measurements, leading to inconsistent IC50 values. Quantify the percentage of aggregation in each batch using SEC. |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, seeding density, and incubation times can all contribute to variability in IC50 results. Maintain consistent cell culture practices. |
| Degradation of ADC During Storage | Improper storage can lead to deconjugation or aggregation, affecting potency. Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Example of In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining)
| Time (hours) | This compound (Disulfide) | SPDB-DM1 (Hindered Disulfide) | SMCC-DM1 (Non-cleavable) |
| 0 | 100 | 100 | 100 |
| 24 | 85 | 92 | 98 |
| 48 | 72 | 85 | 96 |
| 96 | 55 | 75 | 93 |
| 168 | 30 | 60 | 88 |
| This table illustrates that more stable linkers, such as the non-cleavable SMCC, result in a longer ADC half-life in plasma compared to a less stable disulfide linker like SPP.[2] |
Table 2: Common Excipients for this compound ADC Formulation
| Excipient Class | Examples | Typical Concentration | Purpose |
| Surfactants | Polysorbate 20 / 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and shields hydrophobic regions.[1] |
| Sugars | Sucrose, Trehalose | 1% - 10% (w/v) | Stabilizes protein structure, acts as a cryo/lyoprotectant.[1] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppresses aggregation and increases solubility.[1] |
| Buffers | Histidine, Citrate | 10 - 50 mM | Maintains optimal pH for stability.[1] |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion-HPLC (SEC-HPLC)
This protocol outlines a general method for analyzing this compound ADC aggregation.[1]
1. System Preparation:
-
HPLC System: Agilent 1290 Infinity II LC or similar.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or a similar column designed to minimize secondary interactions with hydrophobic molecules.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: Equilibrate the column with at least 10 column volumes of mobile phase until a stable baseline is achieved.
2. Sample Preparation:
-
Thaw the this compound ADC sample on ice.
-
Dilute the sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm low-protein-binding PVDF syringe filter.
3. Data Acquisition:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 20-30 minutes, ensuring all species have eluted.
4. Data Analysis:
-
Integrate the peaks corresponding to the high-molecular-weight (HMW) species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100
Protocol 2: In Vitro ADC Plasma Stability Assay
This protocol assesses the stability of the this compound ADC in plasma by monitoring the average DAR and quantifying the release of free DM1 over time.[2]
1. Preparation:
-
Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath.
-
Centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).
2. Incubation:
-
Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.
-
Prepare a parallel control sample by diluting the ADC in PBS.
-
Incubate all samples at 37°C.
3. Time-Point Collection:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.
4. Sample Analysis:
-
Average DAR Measurement: Analyze the aliquots using Hydrophobic Interaction Chromatography (HIC) to determine the average DAR at each time point.
-
Free DM1 Quantification: Use a validated LC-MS/MS method to quantify the concentration of released DM1 in the plasma samples.
Visualizations
Caption: Key drivers and consequences of this compound ADC hydrophobicity.
Caption: A logical workflow for troubleshooting this compound ADC aggregation issues.
References
Validation & Comparative
SPP-DM1 vs. SMCC-DM1 ADC: A Comparative Analysis for Researchers
A detailed examination of two distinct linker technologies in antibody-drug conjugates for cancer therapy, supported by experimental data and protocols.
In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the interplay between the antibody, the cytotoxic payload, and the chemical linker that connects them. This guide provides a comprehensive comparative study of two widely utilized linker-payload combinations: SPP-DM1, featuring a cleavable disulfide linker, and SMCC-DM1, which employs a non-cleavable thioether linker. Both utilize the potent microtubule-disrupting agent, maytansinoid DM1.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro and in vivo performance, and the underlying experimental methodologies.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between this compound and SMCC-DM1 lies in their linker chemistry, which dictates the mechanism of payload release and profoundly influences their therapeutic activity and safety profiles. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is designed to be cleaved in the reducing environment of the cell, whereas the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker requires lysosomal degradation of the antibody for payload release.[1][2] This difference in cleavage strategy leads to significant variations in plasma stability, bystander killing effect, and overall therapeutic window.
Comparative Data Summary
| Parameter | This compound ADC | SMCC-DM1 ADC | Reference(s) |
| Linker Type | Cleavable (disulfide bond) | Non-cleavable (thioether bond) | [1][2] |
| Payload Release Mechanism | Reduction of disulfide bond in the cytoplasm | Proteolytic degradation of the antibody in the lysosome | [1][2] |
| Plasma Stability | Generally lower, susceptible to premature cleavage | Generally higher, more stable in circulation | [1] |
| Bystander Effect | Pronounced; released DM1 can diffuse and kill neighboring antigen-negative cells | Limited to negligible; released payload is a charged amino acid-linker-drug complex (lysine-SMCC-DM1) with poor membrane permeability | [1][3] |
| In Vitro Cytotoxicity (IC50) | Potent against antigen-positive cells | Potent against antigen-positive cells | [4] |
| In Vivo Efficacy | Effective against a broad range of target antigens | Efficacy can be more target-dependent | [5] |
| Common Toxicities | Potential for off-target toxicity due to premature payload release | Generally well-tolerated, with toxicities primarily related to on-target, off-tumor effects | [5] |
Mechanism of Action and Bystander Effect
The divergent mechanisms of payload release for this compound and SMCC-DM1 ADCs have critical implications for their therapeutic application, particularly in the context of heterogeneous tumors.
As illustrated in Figure 1, the this compound ADC, upon internalization, releases the free, membrane-permeable DM1 payload into the cytoplasm. This free DM1 can then diffuse out of the target cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[1] This is particularly advantageous in tumors with heterogeneous antigen expression.
Conversely, the SMCC-DM1 ADC must be trafficked to the lysosome where the entire antibody is degraded to release the payload as a lysine-SMCC-DM1 catabolite.[3] This charged molecule is largely unable to cross cell membranes, thus limiting the bystander effect.
Signaling Pathway of DM1-Mediated Cytotoxicity
Regardless of the linker, the ultimate cytotoxic effect of both ADCs is mediated by the DM1 payload. DM1 is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The targeted delivery of DM1 via an ADC also leverages the antibody's own signaling inhibition capabilities, such as the disruption of the PI3K/AKT pathway in the case of an anti-HER2 antibody.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of ADC candidates. The following are methodologies for key assays used to evaluate the performance of this compound and SMCC-DM1 ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
This compound and SMCC-DM1 ADCs
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[2][9]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium and add to the respective wells. Include untreated cells as a control.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9][10]
-
Solubilization: Add solubilization buffer and incubate overnight in the dark.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[10]
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
This compound and SMCC-DM1 ADCs
-
Complete cell culture medium
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[10]
-
ADC Treatment: Add serial dilutions of the ADCs to the co-culture.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 96 hours).
-
Data Acquisition: Measure the fluorescence of the antigen-negative cells to determine their viability.[10]
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[10]
In Vivo Xenograft Tumor Model
This study assesses the anti-tumor efficacy of the ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cell line
-
This compound and SMCC-DM1 ADCs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.[9][11]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the ADCs or vehicle control intravenously at specified doses and schedules.[9][11]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[9]
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.[9]
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
The choice between an this compound and an SMCC-DM1 ADC is a strategic one, heavily dependent on the specific therapeutic context. The cleavable SPP linker, with its capacity to induce a potent bystander effect, may be advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, this comes with a potential trade-off in plasma stability and a higher risk of off-target toxicities.
In contrast, the non-cleavable SMCC linker offers greater stability in circulation, potentially leading to a better safety profile and more predictable pharmacokinetics. Its efficacy is, however, more reliant on high and homogeneous expression of the target antigen on tumor cells.
Ultimately, a thorough preclinical evaluation, employing the standardized experimental protocols outlined in this guide, is essential to determine the optimal ADC design for a given cancer target and to advance the development of more effective and safer targeted therapies. advance the development of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Bystander Effect: A Comparative Analysis of SPP-DM1 and vc-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibody-drug conjugates (ADCs) is paramount to designing more effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of a cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also neighboring antigen-negative cells. This comparative guide provides an in-depth analysis of the bystander effect mediated by two distinct linker-payload technologies: SPP-DM1 and vc-MMAE, supported by experimental data and detailed protocols.
The fundamental difference in the bystander effect between ADCs utilizing this compound and vc-MMAE lies in the nature of their linkers and the resulting membrane permeability of the released cytotoxic agent.[1][2] ADCs with the vc-MMAE linker-payload system generally exhibit a potent bystander effect due to the release of the membrane-permeable monomethyl auristatin E (MMAE) payload.[1][3][4] In contrast, ADCs employing a non-cleavable linker like SMCC with DM1, or a cleavable disulfide linker like SPP with DM1, result in charged catabolites with poor membrane permeability, leading to a significantly diminished or absent bystander effect.[1][5][6]
Mechanism of Action and Bystander Effect
vc-MMAE: A Potent Inducer of Bystander Killing
The vc-MMAE system incorporates a cleavable valine-citrulline (vc) linker that is sensitive to lysosomal proteases, such as Cathepsin B.[1][4][7] Upon internalization of the ADC into an antigen-positive (Ag+) cancer cell and trafficking to the lysosome, the linker is cleaved, releasing the unmodified and potent microtubule inhibitor, MMAE.[1][4][8] MMAE is a hydrophobic and cell-permeable molecule that can readily diffuse out of the target cell and into the surrounding tumor microenvironment.[1][3] This diffusion allows MMAE to penetrate and kill adjacent antigen-negative (Ag-) tumor cells, thereby amplifying the ADC's therapeutic effect.[1][9][10] This bystander killing is crucial for treating heterogeneous tumors where antigen expression can be varied.[1][9]
This compound: A More Targeted, Less Diffusible Payload
The this compound linker-payload features a disulfide-containing SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker conjugated to the maytansinoid derivative DM1, another potent microtubule-disrupting agent.[11] While the disulfide bond in the SPP linker is designed to be cleaved intracellularly, the resulting DM1 catabolite, often still attached to a portion of the linker or an amino acid, is typically charged and exhibits low membrane permeability.[1] For instance, with the non-cleavable SMCC linker, the primary catabolite is lysine-MCC-DM1, which is highly charged and largely retained within the target cell.[1] This limited ability to cross the cell membrane significantly curtails the bystander effect.[5][12] The cytotoxic activity of DM1-based ADCs with such linkers is therefore predominantly confined to the antigen-positive cells that internalize the ADC.[5]
Visualizing the Mechanisms
The following diagrams illustrate the distinct pathways leading to the presence or absence of a significant bystander effect for vc-MMAE and this compound.
Caption: Mechanism of vc-MMAE induced bystander effect.
Caption: Limited bystander effect of this compound.
Quantitative Comparison of Bystander Effect
The following tables summarize quantitative data from representative studies investigating the bystander effect of ADCs with MMAE and DM1 payloads. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including cell lines, ADC constructs, and assay conditions.
Table 1: In Vitro Cytotoxicity and Bystander Killing
| Parameter | ADC with vc-MMAE | ADC with non-cleavable/SPP-DM1 | Reference |
| Payload Permeability | High | Low | [1][5] |
| Bystander IC50 on Ag- cells (in co-culture) | Potent (nM range) | Significantly less potent or inactive | [1][5] |
| % Viability of Ag- cells (at a fixed ADC conc.) | Significant decrease in viability | Minimal to no effect on viability | [5][13] |
| Extent of Bystander Killing | High | Low to negligible | [1] |
Table 2: In Vivo Antitumor Activity in Admixed Tumor Models
| Parameter | ADC with vc-MMAE | ADC with non-cleavable/SPP-DM1 | Reference |
| Tumor Growth Inhibition (Ag+ and Ag- mixed) | Complete tumor remission possible | Primarily affects Ag+ cells, less effective on mixed tumors | [3][10] |
| Eradication of Ag- cells | Yes | No | [3] |
| Intratumoral Free Payload Concentration | Correlates with antitumor activity | Lower diffusion and concentration in neighboring cells | [3][10] |
Experimental Protocols for Assessing Bystander Effect
The two most common in vitro methods to quantify the bystander effect are the co-culture assay and the conditioned medium transfer assay.[13][14]
Co-culture Bystander Assay
This assay directly measures the effect of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.
Methodology:
-
Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded together in a 96-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][15] Different ratios of Ag+ to Ag- cells can be tested (e.g., 1:1, 1:3, 3:1).[14]
-
ADC Treatment: After cell adherence, serial dilutions of the ADC are added to the co-culture.[14]
-
Incubation: The plate is incubated for a period of 72 to 144 hours.[13][14]
-
Analysis: The viability of the Ag- (GFP-positive) cell population is measured using fluorescence imaging or flow cytometry.[13][16] A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[1]
Caption: Workflow for the co-culture bystander assay.
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Methodology:
-
Prepare Conditioned Medium: Antigen-positive (Ag+) cells are seeded and treated with the ADC for 48-96 hours.[13][14]
-
Collect Supernatant: The culture supernatant (conditioned medium), which may contain the released payload, is collected.[14]
-
Treat Bystander Cells: The conditioned medium is then transferred to a separate plate of cultured antigen-negative (Ag-) cells.[13][14]
-
Incubation: The Ag- cells are incubated with the conditioned medium for 48-72 hours.[14]
-
Analysis: The viability of the Ag- cells is measured using standard methods like MTT or CellTiter-Glo.[14] A significant decrease in viability compared to cells treated with conditioned medium from untreated Ag+ cells indicates a bystander effect.[14]
Caption: Workflow for the conditioned medium transfer assay.
Conclusion
The choice between a linker-payload system like this compound and vc-MMAE has profound implications for the therapeutic strategy of an ADC. The vc-MMAE system, with its cleavable linker and membrane-permeable payload, is designed to maximize the bystander effect, making it a suitable choice for treating heterogeneous tumors. Conversely, the this compound system, which results in a charged and less permeable catabolite, offers a more targeted approach with minimal bystander killing. This may be advantageous in scenarios where minimizing off-target toxicity to surrounding healthy tissue is a primary concern. A thorough understanding and experimental evaluation of the bystander effect are therefore critical for the rational design and clinical development of next-generation ADCs.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. A General ADC Linker - vcMMAE [bldpharm.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Validating the Mechanism of Action of SPP-DM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) SPP-DM1 with its alternatives, focusing on the validation of its mechanism of action. Experimental data is presented to offer an objective analysis of its performance.
Mechanism of Action of this compound
This compound is an antibody-drug conjugate that leverages a targeted delivery system to enhance the therapeutic window of the potent cytotoxic agent, DM1. The mechanism unfolds in a series of orchestrated steps:
-
Target Binding: The monoclonal antibody component of this compound specifically recognizes and binds to a target antigen, such as HER2, which is overexpressed on the surface of certain cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and lysosomal proteases within the lysosome cleave the SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, a disulfide-based cleavable linker, releasing the DM1 payload into the cytoplasm.
-
Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin and disrupts microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Comparison with Alternatives
The primary alternative to this compound for comparative analysis is MCC-DM1, commercially known as ado-trastuzumab emtansine or T-DM1. The key distinction between these two ADCs lies in their linker technology. While this compound utilizes a cleavable disulfide linker, MCC-DM1 employs a non-cleavable thioether linker (SMCC). This difference significantly impacts their stability, efficacy, and potential for a "bystander effect."
Another relevant comparator is T-DXd (trastuzumab deruxtecan), which, although it targets the same antigen (HER2), utilizes a different, highly potent topoisomerase I inhibitor payload and a cleavable linker, making it a benchmark for bystander killing.
Data Presentation
The following tables summarize quantitative data comparing this compound with its alternatives.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Target Antigen | This compound | MCC-DM1 (T-DM1) | Notes |
| SK-BR-3 | HER2 | ~1.5 | Potent | T-DM1 has shown high potency in HER2-positive cell lines.[1] |
| BT-474 | HER2 | ~2.1 | Potent | Both ADCs are effective in HER2-overexpressing cells.[1] |
| MDA-MB-231 | HER2 (Low/Negative) | >1000 | Ineffective | Demonstrates target-dependent cytotoxicity. |
| Karpas 299 | CD30 | N/A | 0.06 | Demonstrates high potency of DM1-based ADCs against relevant targets.[2] |
| HH | CD30 | N/A | 0.05 | Demonstrates high potency of DM1-based ADCs against relevant targets.[2] |
Table 2: Linker Stability in Plasma
| ADC | Linker Type | Linker Chemistry | Plasma Half-life (days) | Key Findings |
| This compound | Cleavable | Disulfide | Shorter (e.g., ~2.7 days in mice) | Faster clearance compared to MCC-DM1.[1] |
| MCC-DM1 (T-DM1) | Non-cleavable | Thioether (SMCC) | Longer (e.g., ~4-6 days in mice and humans) | Greater stability in circulation.[1][3] |
Table 3: Bystander Effect
| ADC | Linker Type | Payload Permeability | Bystander Killing | Notes |
| This compound | Cleavable | Permeable (DM1) | Present | The cleavable linker allows for the release and diffusion of the DM1 payload to neighboring antigen-negative cells. |
| MCC-DM1 (T-DM1) | Non-cleavable | Low (Lys-MCC-DM1) | Minimal to None | The payload is released as a charged metabolite that cannot efficiently cross cell membranes.[2][4] |
| T-DXd | Cleavable | High (Deruxtecan) | Potent | Serves as a positive control for a strong bystander effect.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
This compound, MCC-DM1, and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Antibody-Drug Conjugate Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC into target cells.
Materials:
-
Target cancer cell lines
-
This compound labeled with a pH-sensitive dye (e.g., pHrodo) or a fluorescent dye (e.g., Alexa Fluor 488)
-
Flow cytometer
-
96-well plates
-
PBS and cell culture medium
-
Trypsin
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.
-
Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells using trypsin.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.
Linker Stability Assay in Plasma
Objective: To assess the stability of the ADC linker in plasma over time.
Materials:
-
This compound and MCC-DM1
-
Human or mouse plasma
-
Incubator at 37°C
-
ELISA or LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Quantification of Intact ADC:
-
ELISA: Use a sandwich ELISA to capture the antibody and detect the conjugated drug. A decrease in signal over time indicates payload deconjugation.
-
LC-MS/MS: Use immuno-capture to isolate the ADC followed by LC-MS/MS analysis to quantify the intact ADC and released payload.
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life.
Mandatory Visualization
Caption: The sequential mechanism of action of this compound from binding to apoptosis.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.
Caption: A comparative overview of the key characteristics of SPP and MCC linkers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Researcher's Guide to Control Experiments for SPP-DM1 Antibody-Drug Conjugate Studies
For researchers and drug development professionals venturing into the promising field of antibody-drug conjugates (ADCs), rigorous experimental design is paramount to validating the efficacy and specificity of novel therapeutics. This guide provides a comprehensive overview of essential control experiments for studies involving SPP-DM1, a widely used linker-payload combination in ADC development. By employing the controls outlined here, researchers can confidently assess the antigen-dependent activity, off-target effects, and the individual contributions of the antibody and cytotoxic payload to the overall therapeutic outcome.
The Critical Role of Controls in ADC Research
ADCs are complex tripartite molecules comprising a monoclonal antibody, a cytotoxic payload (in this case, DM1), and a linker (SPP). To unequivocally demonstrate that an ADC's therapeutic effect is a direct result of its targeted delivery mechanism, a series of well-designed control experiments are indispensable. These controls help to dissect the mechanism of action and rule out alternative explanations for the observed cellular responses.
Key Control Experiments for this compound ADC Studies
A comprehensive evaluation of an this compound ADC necessitates a panel of control groups to address specific questions about its activity. The following experiments are considered standard in the field:
-
In Vitro Cytotoxicity Assays: These assays are fundamental to determining the potency and specificity of the ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.
-
Bystander Effect Assays: For ADCs with cleavable linkers like SPP, it is crucial to assess the ability of the released payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
-
Internalization Assays: These experiments confirm that the ADC is internalized by the target cells, a prerequisite for the intracellular release of the cytotoxic payload.
-
In Vivo Xenograft Studies: Animal models are essential for evaluating the anti-tumor efficacy and tolerability of the ADC in a more complex biological system.
Data Presentation: Comparative Analysis of this compound ADC and Control Groups
The following tables summarize representative quantitative data from key in vitro and in vivo experiments. These tables are designed to provide a clear and objective comparison of the performance of a hypothetical anti-HER2 this compound ADC against essential control groups.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 this compound ADC and Controls
| Treatment Group | Target Cell Line (HER2+) | Non-Target Cell Line (HER2-) |
| SK-BR-3 | MDA-MB-231 | |
| Anti-HER2 this compound ADC | 1.8 nM[1] | >1000 nM[1] |
| Naked Anti-HER2 Antibody | >1000 nM[1] | >1000 nM |
| Non-targeting this compound ADC | >1000 nM | >1000 nM |
| Free DM1 Payload | 0.1 nM[1] | 0.1 nM[1] |
| Vehicle Control | No effect | No effect |
Table 2: In Vivo Tumor Growth Inhibition in a HER2-Positive Xenograft Model
| Treatment Group | Tumor Volume Change (%) |
| Anti-HER2 this compound ADC | -85% (Tumor Regression) |
| Naked Anti-HER2 Antibody | -20% (Modest Inhibition) |
| Non-targeting this compound ADC | +10% (Minimal Effect) |
| Free DM1 Payload | +5% (Minimal Effect, Dose-limiting toxicity) |
| Vehicle Control | +150% (Tumor Growth) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 of an this compound ADC in both antigen-positive and antigen-negative cell lines.[2][3][4][5]
Materials:
-
Target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-231) cell lines
-
Complete cell culture medium
-
This compound ADC and control articles (naked antibody, non-targeting ADC, free DM1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of the this compound ADC and control articles. Replace the culture medium with the diluted compounds.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.[3][6][7][8]
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cell lines
-
Fluorescently labeled antigen-negative cells (e.g., GFP-labeled)
-
This compound ADC and control articles
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
Treatment: Treat the co-culture with the this compound ADC at various concentrations.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.
Antibody Internalization Assay (Flow Cytometry)
This protocol measures the internalization of the ADC by target cells.[9][10][11][12][13]
Materials:
-
Target cells (e.g., SK-BR-3)
-
Fluorescently labeled this compound ADC
-
Quenching solution (to quench extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Incubation: Incubate target cells with the fluorescently labeled this compound ADC at 4°C to allow binding but prevent internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.
-
Quenching: Add a quenching solution to extinguish the fluorescence of the ADC that remains on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[14][15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-positive cancer cells (e.g., BT-474)
-
Matrigel
-
This compound ADC and control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the this compound ADC and control articles (e.g., intravenously).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound ADC studies.
Caption: Mechanism of action of an anti-HER2 this compound ADC.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Logical relationships of control experiments for this compound ADC studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsbio.com [atsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to SPP-DM1 and Other Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1, with other maytansinoid-based ADCs. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development programs.
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1] Their exceptional potency makes them ideal payloads for ADCs. The efficacy and safety of a maytansinoid ADC are significantly influenced by the linker connecting the payload to the antibody. This guide will focus on the comparison of this compound, which utilizes a cleavable disulfide linker, with other maytansinoid ADCs that employ different linker technologies, primarily non-cleavable linkers like SMCC.
Performance Comparison: this compound vs. Other Maytansinoid ADCs
The choice of linker technology—cleavable versus non-cleavable—is a critical determinant of an ADC's mechanism of action, efficacy, and safety profile. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a cleavable linker that contains a disulfide bond, designed to be stable in the bloodstream and release the DM1 payload in the reducing environment of the tumor cell.[2] This contrasts with non-cleavable linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which release the payload only after lysosomal degradation of the antibody.
In Vitro Cytotoxicity
The in vitro potency of maytansinoid ADCs is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. While direct head-to-head comparisons in single studies are limited, the available data indicates that both cleavable and non-cleavable maytansinoid ADCs exhibit potent, sub-nanomolar cytotoxicity against antigen-positive cancer cells.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC Configuration | Target Antigen | Cancer Cell Line | IC50 (pM) | Reference |
| anti-EGFR-CX-DM1 (cleavable peptide linker) | EGFR | HSC-2 | Highly Active | [3] |
| anti-EGFR-SMCC-DM1 (non-cleavable) | EGFR | HSC-2 | Little Activity | [3] |
| anti-EpCAM-sulfo-SPDB-DM4 (cleavable) | EpCAM | HCT-15 (MDR+) | Cytotoxic | [3] |
| anti-EpCAM-SPDB-DM4 (cleavable) | EpCAM | HCT-15 (MDR+) | Inactive | [3] |
| anti-CanAg-PEG4Mal-DM1 (cleavable) | CanAg | COLO 205 (MDR+) | More Potent (5-fold) | |
| anti-CanAg-SMCC-DM1 (non-cleavable) | CanAg | COLO 205 (MDR+) | Less Potent |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Bystander Effect
A key differentiator between cleavable and non-cleavable linkers is the ability to induce a "bystander effect." ADCs with cleavable linkers, like this compound, can release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers release a charged payload-linker-amino acid complex that is largely membrane-impermeable, thus limiting the bystander effect.
In Vivo Efficacy
In vivo studies in xenograft models provide crucial insights into the therapeutic potential of ADCs. Comparative studies have shown that the choice of linker can significantly impact anti-tumor activity.
Table 2: In Vivo Efficacy of Maytansinoid ADCs
| ADC Comparison | Tumor Model | Key Findings | Reference |
| anti-CD19, CD20, CD21, CD22-SPP-DM1 vs. anti-CD19, CD20, CD21, CD22-MCC-DM1 | Non-Hodgkin's Lymphoma Xenografts | This compound ADCs were effective against all 7 targets, while MCC-DM1 ADCs were effective against only 2. | |
| Trastuzumab-SPP-DM1 vs. Trastuzumab-MCC-DM1 (T-DM1) | HER2+ Breast Cancer Xenografts | Both ADCs showed similar potency. | [1] |
| anti-CanAg-PEG4Mal-DM1 vs. anti-CanAg-SMCC-DM1 | COLO 205MDR Xenografts | The PEG4Mal-DM1 (cleavable) ADC was more efficacious than the SMCC-DM1 ADC. |
Pharmacokinetics
The stability of the linker in circulation directly affects the pharmacokinetic (PK) profile of an ADC. Non-cleavable linkers generally result in greater plasma stability and a longer half-life compared to disulfide-based cleavable linkers.
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Mice
| ADC | Linker Type | Total Antibody Clearance (mL/day/kg) | Conjugated ADC Clearance (mL/day/kg) | Reference |
| Trastuzumab-SPP-DM1 | Cleavable (disulfide) | 8.5 | 41 | |
| Trastuzumab-MCC-DM1 | Non-cleavable (thioether) | 8.5 | 20 |
Data from a study in mice with anti-HER2 ADCs at a dose of 3 mg/kg.
Mechanism of Action and Signaling Pathways
Maytansinoid ADCs exert their cytotoxic effects through a well-defined mechanism of action. The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization.
Caption: General mechanism of maytansinoid ADC action.
Upon internalization, the ADC is trafficked to the lysosome. For this compound, the disulfide bond of the linker is cleaved in the reducing intracellular environment, releasing the DM1 payload. For ADCs with non-cleavable linkers, the antibody is degraded, releasing the payload still attached to the linker and an amino acid residue. The released maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.
Caption: Maytansinoid-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free maytansinoid drug in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a non-linear regression model.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with a range of ADC concentrations.
-
Incubation: Incubate the plates for 96-144 hours.
-
Viability Assessment: Assess the viability of the antigen-negative (fluorescent) cells using a fluorescence plate reader or high-content imaging system.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Caption: A typical experimental workflow for ADC evaluation.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of a maytansinoid ADC in a mouse model.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the ADC, vehicle control, and any comparator ADCs intravenously at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis in ADC-treated cells.
-
Cell Treatment and Lysis: Treat cancer cells with the ADC for various time points. Harvest both adherent and floating cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in the levels of cleaved, active forms of apoptotic proteins in ADC-treated samples compared to controls. A loading control (e.g., β-actin or GAPDH) should be used to confirm equal protein loading.
References
Confirming HER2-Specific Targeting of SPP-DM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPP-DM1, an antibody-drug conjugate (ADC), with the established HER2-targeting agent Trastuzumab emtansine (T-DM1). The focus is on confirming the HER2-specific targeting of this compound through supporting experimental data and detailed methodologies.
Mechanism of Action: Targeted Drug Delivery
This compound, like T-DM1, is designed for the targeted delivery of a potent cytotoxic agent, DM1, to HER2-overexpressing cancer cells. The mechanism involves a multi-step process:
-
Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the DM1 payload.[1]
-
Cytotoxicity: The released DM1, a microtubule-disrupting agent, binds to tubulin, leading to cell cycle arrest and apoptosis.[2]
The specificity of this process is paramount to minimizing off-target toxicity and maximizing therapeutic efficacy.
Comparative In Vitro Efficacy
The HER2-specific targeting of an ADC can be initially assessed by comparing its cytotoxicity in HER2-positive and HER2-negative cancer cell lines. An ideal HER2-targeting ADC should exhibit potent cytotoxicity in HER2-overexpressing cells while having minimal effect on cells with low or no HER2 expression.
A study compared the in vitro potency of Trastuzumab-SPP-DM1 and Trastuzumab-MCC-DM1 (T-DM1) against various breast cancer cell lines with different HER2 expression levels.[3]
Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) [3]
| Cell Line | HER2 Expression | Trastuzumab-SPP-DM1 | Trastuzumab-MCC-DM1 (T-DM1) |
| SK-BR-3 | High (3+) | 10 - 100 | 10 - 100 |
| BT-474 | High (3+) | 10 - 100 | 10 - 100 |
| MCF7 | Low | >1000 | >1000 |
| MDA-MB-468 | Negative | >1000 | >1000 |
As shown in Table 1, both Trastuzumab-SPP-DM1 and T-DM1 demonstrated potent cytotoxicity against HER2-positive cell lines (SK-BR-3 and BT-474), with IC50 values in the range of 10-100 ng/mL.[3] In contrast, both ADCs showed significantly less activity against HER2-low (MCF7) and HER2-negative (MDA-MB-468) cell lines, with IC50 values greater than 1000 ng/mL.[3] This demonstrates the HER2-dependent cytotoxicity of both conjugates.
Comparative In Vivo Efficacy
In vivo studies using animal models are crucial for confirming the antitumor activity and specificity of ADCs. While direct head-to-head in vivo comparative data for this compound and T-DM1 is limited, studies on T-DM1 in HER2-positive xenograft models provide a benchmark for expected efficacy.
In a study using a trastuzumab-resistant JIMT-1 HER2-positive breast cancer xenograft model, T-DM1 significantly inhibited tumor outgrowth.[2][4] Histological analysis revealed that T-DM1 induced both apoptosis and mitotic catastrophe in the tumor cells.[2][4] Another study demonstrated that T-DM1 was highly effective in reducing tumor formation in CS xenografts overexpressing HER2.
A study comparing Trastuzumab-SPP-DM1 and T-DM1 in vivo reported that the potencies of the conjugates were similar, although T-SPP-DM1 had a faster plasma clearance.[5] Despite differences in plasma clearance, both linkers appeared to deliver a similar amount of the payload to the tumor.[5]
Table 2: In Vivo Efficacy of T-DM1 in HER2-Positive Xenograft Model [2][4]
| Animal Model | Treatment | Outcome |
| JIMT-1 Xenograft (SCID mice) | T-DM1 | Significant inhibition of tumor outgrowth |
| CS Xenograft | T-DM1 | Highly active in reducing tumor formation |
Further in vivo studies directly comparing the tumor growth inhibition and biodistribution of this compound and T-DM1 are necessary for a complete assessment of their relative efficacy and targeting capabilities.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in different cancer cell lines.
-
Cell Culture: Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells in appropriate media.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC (e.g., this compound, T-DM1) and a negative control (e.g., non-binding antibody-DM1 conjugate). Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the AlamarBlue cell-proliferation assay.[2][4]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of an ADC in a living organism.
-
Cell Implantation: Subcutaneously inject HER2-positive cancer cells (e.g., JIMT-1) into immunodeficient mice (e.g., SCID mice).[2][4]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, T-DM1). Administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for histological and immunohistochemical analysis.[2][4]
Visualizing the Mechanism and Workflow
Experimental Workflow for In Vitro and In Vivo ADC Testing
Caption: Workflow for preclinical evaluation of ADCs.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: HER2 signaling and ADC mechanism.
Conclusion
The available data strongly suggests that this compound, similar to T-DM1, exhibits HER2-specific targeting. This is evidenced by its potent and selective cytotoxicity against HER2-overexpressing cancer cells in vitro. While direct comparative in vivo data is not as extensive, the similar potencies observed in one study and the well-established efficacy of T-DM1 in HER2-positive xenograft models provide a strong rationale for the continued development of this compound as a promising HER2-targeted therapy. Further head-to-head in vivo studies are warranted to fully delineate the comparative efficacy and biodistribution of this compound and T-DM1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity Assessment of SPP-DM1 Antibody-Drug Conjugate
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapeutics, the precision of antibody-drug conjugates (ADCs) is paramount. This guide provides a comprehensive comparison of the cross-reactivity assessment of a novel SPP-DM1 ADC targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental methodologies, presents comparative data, and offers insights into alternative therapeutic strategies, ensuring a thorough evaluation of this promising ADC.
Introduction to this compound ADC
The this compound ADC is an innovative therapeutic agent designed to selectively deliver the potent cytotoxic payload, DM1, to cancer cells overexpressing the SPP1 protein. SPP1 is a glycoprotein (B1211001) that is highly expressed in various tumor tissues and is implicated in tumor progression, metastasis, and immune evasion.[1][2][3][4][5] The ADC consists of a monoclonal antibody targeting SPP1, a stable linker, and the microtubule-disrupting agent DM1. Upon binding to SPP1 on the cancer cell surface, the ADC is internalized, leading to the release of DM1 and subsequent cell death.
The SPP1 Signaling Pathway and ADC Mechanism of Action
SPP1 mediates its diverse functions by interacting with cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival, proliferation, and migration. The this compound ADC is designed to interrupt these processes by eliminating SPP1-expressing cancer cells.
Comprehensive Cross-Reactivity Assessment
A critical step in the preclinical development of any ADC is a thorough assessment of its potential cross-reactivity with other proteins and tissues to predict potential off-target toxicities. This involves a multi-faceted approach combining in-silico, in-vitro, and ex-vivo methods.
Immunohistochemistry (IHC) on Normal Human Tissues
To evaluate the "on-target, off-tumor" binding profile of the this compound ADC, immunohistochemistry (IHC) is performed on a comprehensive panel of normal human tissues. This is a regulatory requirement to identify potential sites of toxicity.[6][7][8]
Experimental Protocol: IHC for ADC Cross-Reactivity
-
Tissue Preparation: A panel of fresh-frozen normal human tissues, as recommended by the FDA, is sectioned.[6][7] Tissues should be obtained from at least three different donors to account for potential polymorphism.[7]
-
Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).[9][10][11]
-
Blocking: Non-specific binding is blocked by incubating the sections with a protein block solution (e.g., 5% normal goat serum in PBS) for 60 minutes at room temperature.[10][11]
-
Primary Antibody Incubation: Sections are incubated with the this compound ADC at a predetermined optimal concentration overnight at 4°C in a humidified chamber.[12] A negative control (isotype control ADC) is run in parallel.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody against the human IgG portion of the ADC is applied, followed by a DAB substrate kit for chromogenic detection.[9]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.[9]
-
Analysis: Staining intensity and localization are evaluated by a qualified pathologist.
Expected Staining Pattern based on SPP1 Expression:
The Human Protein Atlas indicates that SPP1 is expressed in a subset of normal tissues, with the highest levels found in the gallbladder, renal tubules, and plasma.[6][7] Therefore, some level of staining is expected in these tissues, which will be critical for assessing potential on-target, off-tumor toxicities.
Table 1: Predicted SPP1 Expression in a Panel of Normal Human Tissues
| Tissue | Predicted SPP1 RNA Expression Level | Predicted SPP1 Protein Expression Level | Potential for On-Target, Off-Tumor Toxicity |
| Gallbladder | High | High | High |
| Kidney | High | High (in tubules) | High |
| Placenta | High | Medium | Moderate |
| Colon | Medium | Low | Low |
| Lung | Medium | Low | Low |
| Liver | Low | Low | Low |
| Brain | Low | Not detected | Very Low |
| Heart | Low | Not detected | Very Low |
| Skeletal Muscle | Low | Not detected | Very Low |
| Data summarized from the Human Protein Atlas.[6][7] |
Human Protein Microarray for Specificity Profiling
To assess the off-target binding of the anti-SPP1 antibody component of the ADC in a high-throughput manner, a human protein microarray can be employed. This technology allows for the screening of the antibody against thousands of purified human proteins in a single experiment.
Experimental Protocol: Human Protein Microarray
-
Array Blocking: The protein microarray slides are blocked with a suitable blocking buffer to prevent non-specific binding.
-
Antibody Incubation: The anti-SPP1 monoclonal antibody (unconjugated) is incubated with the microarray.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy3) is added.
-
Washing: The slides are washed to remove unbound antibodies.
-
Scanning and Data Analysis: The microarray is scanned using a laser scanner, and the fluorescence intensity of each spot is quantified. Significant binding to proteins other than SPP1 indicates potential cross-reactivity.
Table 2: Illustrative Human Protein Microarray Data for an Anti-SPP1 Antibody
| Protein Target | Signal Intensity (Arbitrary Units) | Z-score | Cross-Reactivity |
| SPP1 (Positive Control) | 15,000 | 25.0 | On-Target |
| Protein X | 2,500 | 4.5 | Potential Cross-Reactivity |
| Protein Y | 800 | 1.2 | No Cross-Reactivity |
| Protein Z | 1,200 | 2.1 | No Cross-Reactivity |
| Negative Control | 500 | 0.0 | Background |
Comparison with Alternative SPP1-Targeted Therapies
While ADCs represent a promising approach, other therapeutic modalities targeting SPP1 are also under investigation. A comparative analysis is essential for a comprehensive understanding of the therapeutic landscape.
Small Molecule Inhibitors
Recent research has focused on the development of small molecule inhibitors that can modulate SPP1 expression, particularly in tumor-associated macrophages (TAMs).[13][14][15] These inhibitors aim to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.
Table 3: Comparison of this compound ADC and Small Molecule Inhibitors Targeting SPP1
| Feature | This compound ADC | Small Molecule Inhibitors |
| Mechanism of Action | Direct cytotoxicity to SPP1-expressing cells via DM1 payload. | Modulation of SPP1 expression and downstream signaling, particularly in TAMs.[13][14] |
| Target Cell Population | Primarily SPP1-expressing tumor cells. | Primarily SPP1-expressing TAMs.[13][15] |
| Potential Advantages | High potency and targeted killing of tumor cells. | Potential to remodel the tumor microenvironment and overcome immune resistance. |
| Potential Disadvantages | "On-target, off-tumor" toxicity in normal tissues expressing SPP1. Payload-related toxicities. | Systemic off-target effects of the small molecule. Development of resistance. |
| Cross-Reactivity Concerns | Antibody-mediated cross-reactivity. | Off-target kinase inhibition or other non-specific interactions. |
Other Antibody-Based Therapies
Other antibody-based approaches targeting SPP1 include naked monoclonal antibodies that block SPP1-receptor interactions and antibodies designed to neutralize SPP1's function in the tumor microenvironment.
Conclusion
The this compound ADC presents a promising targeted therapy for SPP1-expressing cancers. A rigorous cross-reactivity assessment, employing both IHC on a panel of normal human tissues and high-throughput protein microarray analysis, is crucial to de-risk its clinical development. Understanding the "on-target, off-tumor" binding profile in conjunction with the specificity of the monoclonal antibody will provide a clear picture of its potential therapeutic window. Furthermore, a comparative evaluation against emerging SPP1-targeted therapies, such as small molecule inhibitors, will be instrumental in positioning this compound ADC within the evolving oncology landscape. This comprehensive approach to cross-reactivity assessment will ultimately guide the development of safer and more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pan-cancer analysis of the oncogenic role of secreted phosphoprotein 1 (SPP1) in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overexpression of SPP1 is a prognostic indicator of immune infiltration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteogenex.com [proteogenex.com]
- 7. histologix.com [histologix.com]
- 8. Special Histology Services | Cureline BioPathology [curelinebiopathology.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. abcepta.com [abcepta.com]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 13. Targeted SPP1 Inhibition of Tumor‐Associated Myeloid Cells Effectively Decreases Tumor Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted SPP1 Inhibition of Tumor-Associated Myeloid Cells Effectively Decreases Tumor Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for SPP-DM1
For Immediate Release
Researchers, scientists, and drug development professionals handling SPP-DM1 are advised to adhere to stringent disposal procedures to ensure laboratory safety and regulatory compliance. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste. The following guidelines provide essential safety and logistical information for the proper management and disposal of this compound waste.
The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the cytotoxic compound.
Immediate Safety and Handling Protocols
Before initiating any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound and its components. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.
Mandatory Personal Protective Equipment (PPE) includes:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A disposable, solid-front gown should be worn.
Step-by-Step Disposal Procedures
1. Segregation at the Point of Generation: All waste contaminated with this compound must be segregated from other laboratory waste streams immediately. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, syringes), and all used PPE.
2. Proper Containerization:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-proof, and clearly labeled cytotoxic sharps container. These containers are often color-coded purple or yellow.
-
Solid Waste: Non-sharp solid waste, such as gloves, gowns, and bench paper, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container. These are also often color-coded purple or yellow with a purple lid.[1]
-
Liquid Waste: Unused or waste solutions of this compound must not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
3. Clear Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.
4. Secure Storage: Segregated and labeled cytotoxic waste should be stored in a designated, secure area with limited access until it is collected by a certified hazardous waste disposal service.
Decontamination Protocol
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common and effective method is the use of a sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent like sodium thiosulfate (B1220275).[1]
Detailed Methodology:
-
Preparation of Solutions:
-
Application of Decontaminant:
-
Apply the sodium hypochlorite solution to the contaminated surface.
-
Allow for a contact time of at least 15-30 minutes.[1]
-
-
Wiping:
-
Wipe the surface with absorbent pads, moving from areas of lower contamination to higher contamination.
-
-
Neutralization:
-
Apply the sodium thiosulfate solution to the surface to neutralize the bleach.
-
-
Rinsing:
-
Rinse the surface thoroughly with 70% ethanol (B145695) or sterile water.
-
-
Disposal of Cleaning Materials:
-
All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as cytotoxic waste.[1]
-
Quantitative Data for Decontamination
| Parameter | Value | Notes |
| Sodium Hypochlorite (Bleach) Concentration | 0.02% - 5.25% | A 2% solution is commonly used for decontaminating biological safety cabinets.[2] |
| Contact Time for Sodium Hypochlorite | 15 - 30 minutes | Minimum recommended time for effective decontamination.[1] |
| Sodium Thiosulfate to Chlorine Neutralization Ratio | 2:1 to 7:1 (by weight) | The amount of sodium thiosulfate required can vary with the pH of the water.[1][3] |
Disposal Workflow
References
Essential Safety and Logistics for Handling SPP-DM1
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides immediate and essential guidance on the safe handling and disposal of SPP-DM1, a potent antibody-drug conjugate (ADC) linker-payload. Adherence to these protocols is critical to minimize exposure risk and maintain a secure research environment.
This compound is a key component in the development of targeted cancer therapies, combining the cytotoxic agent DM1 with a cleavable SPP linker.[] DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[2] Due to its cytotoxic nature, stringent safety precautions are necessary during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for hazardous compounds.
| Body Part | Required PPE | Specifications |
| Hands | Double Chemotherapy Gloves | Nitrile or other material resistant to chemicals. The outer glove should be disposed of immediately after handling. |
| Body | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Should be discarded after each use or if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powdered form of this compound or when there is a risk of aerosolization. |
This table is a summary of recommended PPE. Always consult your institution's specific safety protocols.
Operational Plan: Handling this compound
Proper handling procedures are crucial to prevent contamination and exposure. The following step-by-step guide outlines the essential practices for working with this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required materials and reagents before bringing this compound into the designated handling area.
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Put on the N95 respirator and safety goggles.
-
Don the face shield.
-
Put on outer gloves, ensuring they overlap the cuffs of the gown.
-
-
Handling this compound:
-
If working with a powdered form, handle with extreme care to avoid generating dust. Use a chemical fume hood.
-
When preparing solutions, add the solvent to the this compound vial slowly to prevent splashing.
-
All manipulations should be performed over the disposable bench paper.
-
-
Post-Handling:
-
Carefully remove outer gloves and dispose of them in a designated hazardous waste container.
-
Wipe down the work surface with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), then dispose of the bench paper in the hazardous waste.
-
Remove the face shield and goggles, cleaning and storing them according to manufacturer's instructions.
-
Remove the gown and inner gloves, disposing of them in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, vials, bench paper, and PPE, must be segregated into clearly labeled hazardous waste containers.
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials should be placed in a designated hazardous waste bag or container.
-
Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste. This typically involves incineration by a licensed waste management company.
Workflow Visualization
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
